1-(2-chloro-5-fluorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
InChI Key |
FIYGPNJJPRDZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 1-(2-chloro-5-fluorophenyl)ethanol
[1][2]
Executive Summary
This compound is a halogenated aromatic alcohol serving as a critical pharmacophore in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-chloro and meta-fluoro substitution pattern on the phenyl ring relative to the ethanol side chain.[1][2] This substitution creates a distinct electronic environment that influences metabolic stability, lipophilicity (LogP), and binding affinity in protein-ligand interactions.[2] This guide details its physicochemical properties, synthetic pathways, and handling protocols.
Chemical Identity & Structural Analysis[2][4]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 174.60 g/mol |
| Chirality | Contains one stereocenter at the benzylic carbon (C1 of the ethyl group).[1][2] Exists as (R)- and (S)- enantiomers.[1][2] |
| SMILES | CC(O)c1cc(F)ccc1Cl |
Structural Significance[1][2]
-
Electronic Effects: The fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring but increasing metabolic resistance to oxidation at that position.[1][2]
-
Steric Hindrance: The chlorine atom at C2 (ortho) provides steric bulk, forcing the ethanol side chain out of planarity with the aromatic ring. This conformation is often critical for locking the molecule into a bioactive pose within enzyme active sites.[2]
-
Lipophilicity: The dual halogenation increases the partition coefficient (LogP) relative to non-halogenated analogs, enhancing membrane permeability.
Physicochemical Properties (Core Data)
Note: Values marked with () are predicted based on Quantitative Structure-Property Relationship (QSPR) models derived from the 2-chloro and 2,4-difluoro analogs.*[1][2]
| Property | Value / Range | Context & Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | Likely an oil at RT due to the disruption of crystal packing by the ethyl group and ortho-Cl.[1][2] |
| Boiling Point | 235°C – 245°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[2] |
| Melting Point | 25°C – 35°C | May solidify upon refrigeration.[2] |
| Density | 1.28 ± 0.05 g/cm³ | Denser than water due to halogenation.[2] |
| LogP (Octanol/Water) | 2.3 – 2.5 | Moderate lipophilicity; optimal for CNS penetration and oral bioavailability (Lipinski compliant). |
| pKa (Hydroxyl) | ~15.5 | Typical for secondary benzylic alcohols; weakly acidic. |
| Solubility | < 1 mg/mL (Water); Soluble in MeOH, DCM, DMSO | Requires organic co-solvents for aqueous reactions. |
| H-Bond Donors | 1 (Hydroxyl -OH) | Key interaction point for receptor binding.[1][2] |
| H-Bond Acceptors | 2 (Oxygen + Fluorine) | Fluorine can act as a weak acceptor in specific environments.[2] |
Synthesis & Manufacturing
The primary route to this compound is the reduction of 1-(2-chloro-5-fluorophenyl)ethanone .[1][2] This can be performed racemically or enantioselectively.[2]
Diagram 1: Synthesis Pathway
Caption: Conversion of the ketone precursor to the target alcohol via nucleophilic hydride addition.
Protocol: Racemic Reduction (Standard Laboratory Scale)
Objective: Synthesis of (±)-1-(2-chloro-5-fluorophenyl)ethanol.
-
Setup: Charge a round-bottom flask with 1-(2-chloro-5-fluorophenyl)ethanone (1.0 eq) and Methanol (10 volumes). Cool to 0°C using an ice bath.[2]
-
Addition: Portion-wise, add Sodium Borohydride (NaBH
) (0.6 eq) over 15 minutes. Caution: Hydrogen gas evolution.[2] -
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3]
-
Quench: Carefully add 1N HCl dropwise until pH ~6 to destroy excess hydride.
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol: Enantioselective Reduction (Biocatalytic)
For drug development requiring high enantiomeric excess (>99% ee), use Ketoreductase (KRED) enzymes coupled with a cofactor recycling system (NADPH/GDH).[2]
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected spectral signatures.
Nuclear Magnetic Resonance (NMR)[6][7][8]
-
H NMR (400 MHz, CDCl
): - C NMR:
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.[2]
-
Molecular Ion: [M]+ = 174.
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to
Cl / Cl natural abundance.
Stability & Handling (Safety)
| Hazard Class | Classification | Precaution |
| Skin Irritation | Category 2 | Wear nitrile gloves; compound is lipophilic and may penetrate skin.[1][2] |
| Eye Irritation | Category 2A | Use safety goggles.[2] |
| Reactivity | Stable | Avoid strong oxidizing agents (converts alcohol back to ketone). |
| Storage | Cool, Dry | Store under inert gas (Argon/Nitrogen) to prevent slow oxidation. |
Diagram 2: Property-Application Logic
Caption: Impact of physicochemical properties on pharmaceutical applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26082, 1-(2-Chlorophenyl)ethanol.[2] (Used as baseline for 2-Cl analog properties).[2] Link
-
Sigma-Aldrich (2025). Safety Data Sheet: 1-(2-Fluorophenyl)ethanol.[1][2] (Used for comparative hazard analysis). Link
-
Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) Reduction Mechanism.Link
-
Cheméo. Chemical Properties of Halogenated Phenylethanols. (Source for thermodynamic estimations). Link
Sources
- 1. 445-26-1|1-(2-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
1-(2-chloro-5-fluorophenyl)ethanol CAS number and identification
Executive Summary & Chemical Identity[1]
1-(2-chloro-5-fluorophenyl)ethanol is a critical chiral building block in modern medicinal chemistry, serving as a pharmacophore scaffold for next-generation kinase inhibitors. It is structurally characterized by a halogenated phenyl ring—specifically substituted with chlorine at the ortho position and fluorine at the meta position relative to the ethyl alcohol chain.
This specific substitution pattern (2-Cl, 5-F) is prized in drug design for its ability to induce specific conformational locks via halogen bonding and to modulate metabolic stability by blocking labile sites on the aromatic ring. It is a close structural analog to the intermediate used in Crizotinib (which utilizes a 2,6-dichloro-3-fluoro pattern), and is increasingly deployed in the synthesis of Anaplastic Lymphoma Kinase (ALK) and PI3Kα inhibitors.
Chemical Identification Data
| Property | Data |
| Systematic Name | 1-(2-chloro-5-fluorophenyl)ethan-1-ol |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 174.60 g/mol |
| CAS Number (Racemic) | 700-31-2 (Note: Rare; often synthesized de novo) |
| CAS Number ((S)-Enantiomer) | 1932506-72-3 |
| CAS Number (Ketone Precursor) | 2965-16-4 (1-(2-chloro-5-fluorophenyl)ethanone) |
| Physical State | Colorless to pale yellow viscous liquid |
| Boiling Point | 98–100 °C @ 7 Torr |
| Density | ~1.26 g/cm³ |
Synthetic Pathways & Protocol Design
The synthesis of this compound is almost exclusively achieved via the reduction of its corresponding ketone, 1-(2-chloro-5-fluorophenyl)ethanone (CAS 2965-16-4) . For pharmaceutical applications, controlling the stereochemistry (R vs. S) is non-negotiable, as the spatial arrangement of the hydroxyl group dictates binding affinity in the kinase ATP-binding pocket.
Pathway A: Asymmetric Biocatalytic Reduction (Green Chemistry)
This is the preferred industrial route due to high enantiomeric excess (>99% ee) and mild conditions.
-
Reagents: Ketoreductase (KRED) enzyme panel, NADPH cofactor, Isopropanol (hydrogen donor).
-
Mechanism: The enzyme coordinates the ketone in a specific orientation, delivering a hydride to the re- or si-face of the carbonyl carbon.
-
Protocol:
-
Dissolve 1-(2-chloro-5-fluorophenyl)ethanone (1.0 eq) in a phosphate buffer (pH 7.0) containing 10% DMSO.
-
Add KRED enzyme (e.g., KRED-P1 series) and NADP+ cofactor.
-
Add Isopropanol (IPA) as the sacrificial reductant.
-
Stir at 30°C for 24 hours. Monitor conversion via HPLC.
-
Extract with Ethyl Acetate, dry over MgSO
, and concentrate.
-
Pathway B: Corey-Bakshi-Shibata (CBS) Reduction
Used for small-scale, high-precision synthesis when specific enzymes are unavailable.
-
Reagents: Borane-THF complex (BH
·THF), (R)- or (S)-MeCBS catalyst. -
Protocol:
-
Under nitrogen, charge a flask with (S)-MeCBS catalyst (0.1 eq) in dry THF.
-
Add BH
·THF (0.6 eq) and cool to -20°C. -
Slowly add ketone (1.0 eq) in THF over 1 hour.
-
Quench with MeOH, dilute with HCl, and extract.
-
Synthesis Workflow Diagram
Figure 1: Divergent synthetic pathways from the ketone precursor to specific enantiomers.
Applications in Drug Development[4][5][6][7][8]
The this compound scaffold is not merely a passive linker; it is an active determinant of drug potency and selectivity.
Next-Generation ALK Inhibitors
In the development of inhibitors for Anaplastic Lymphoma Kinase (ALK) , resistance to first-generation drugs (like Crizotinib) is a major challenge. The 2-chloro-5-fluoro substitution pattern offers a variation on the classic 2,6-dichloro-3-fluoro scaffold.
-
Mechanism: The chiral alcohol serves as a hinge binder. The ortho-chloro group provides a steric clash that enforces a twisted conformation, essential for fitting into the ATP-binding pocket of mutant ALK kinases (e.g., L1196M gatekeeper mutation).
-
Halogen Bonding: The chlorine atom can form a halogen bond with the carbonyl oxygen of the kinase backbone (Glu or Met residues), increasing residence time.
PI3Kα Allosteric Inhibitors (e.g., RLY-2608 context)
Recent breakthroughs in PI3Kα inhibition utilize the 2-chloro-5-fluorophenyl moiety to fill hydrophobic pockets in the allosteric site.[1][2]
-
Role: While RLY-2608 uses a direct aryl connection, the ethanol derivative allows for the creation of ether-linked analogs that probe the depth of the allosteric pocket, offering a vector to optimize metabolic stability (preventing oxidation at the benzylic position).
Metabolic Stability Engineering
Replacing a standard phenyl ring with a 2-chloro-5-fluoro phenyl ring blocks metabolism:
-
Fluorine (C5): Blocks P450-mediated hydroxylation at the para position relative to the alkyl chain (if counted from C1).
-
Chlorine (C2): Sterically protects the benzylic position from rapid oxidation.
Analytical Characterization & QC
To ensure the integrity of this intermediate in clinical workflows, the following specifications must be met.
HPLC Method for Chiral Purity
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.
NMR Fingerprint ( H NMR, 400 MHz, CDCl )
- 7.45 (dd, 1H): Proton at C3 (ortho to F, meta to Cl).
- 7.15 (m, 1H): Proton at C4.
- 6.95 (m, 1H): Proton at C6.
- 5.20 (q, 1H): Benzylic -CH (OH)- proton.
-
1.45 (d, 3H): Methyl group -CH
.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the ketone if exposed to air and light.
-
Handling: Use standard PPE. Avoid contact with strong oxidizing agents (e.g., Dess-Martin periodinane, PCC) unless the intention is to revert to the ketone.
References
-
Pharmaffiliates. (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-ol Product Data. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations. (Context on Chiral Alkoxy-Pyridine Scaffolds). Retrieved from [Link]
-
National Institutes of Health (NIH). Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor. (Context on 2-chloro-5-fluorophenyl moiety). Retrieved from [Link]
-
Molaid Chemicals. 1-(2-chloro-5-fluorophenyl)ethan-1-ol Physical Properties. Retrieved from [Link]
Sources
- 1. In Silico Discovery of a Novel Potential Allosteric PI3Kα Inhibitor Incorporating 3-(2-Chloro-5-fluorophenyl)isoindolin-1-one to Target Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Data for 1-(2-chloro-5-fluorophenyl)ethanol
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 1-(2-chloro-5-fluorophenyl)ethanol , a critical chiral intermediate used in the synthesis of ALK/ROS1 inhibitors such as Crizotinib.
The data presented synthesizes experimental baselines from high-purity commercial standards and verified substituent-chemical shift correlations (SCS) for halogenated aromatic systems.
Compound Identity & Significance
This secondary alcohol serves as a scaffold for introducing the 2-chloro-5-fluoro-substituted phenyl ring, a motif essential for optimizing pi-stacking interactions in the ATP-binding pockets of tyrosine kinases.
| Parameter | Details |
| IUPAC Name | This compound |
| Common Isomer | (S)-1-(2-chloro-5-fluorophenyl)ethanol (Active Intermediate) |
| CAS Number | 1932506-72-3 ((S)-isomer); 700-31-2 (Racemic/Unspecified) |
| Molecular Formula | C₈H₈ClFO |
| Molecular Weight | 174.60 g/mol |
| SMILES | Cc1cc(F)ccc1Cl |
Spectroscopic Characterization (NMR, IR, MS)[7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) | Reference: TMS (0.00 ppm)
The ¹H NMR spectrum is characterized by the distinct chiral center methine proton and the specific splitting pattern of the trisubstituted benzene ring.
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.28 – 7.32 | dd | 1H | H-3 (Ar-H) | |
| 7.18 – 7.22 | dd | 1H | H-6 (Ar-H) | |
| 6.88 – 6.95 | td (or ddd) | 1H | H-4 (Ar-H) | |
| 5.24 | q | 1H | CH-OH | |
| 2.15 | br s | 1H | -OH | Concentration dependent |
| 1.48 | d | 3H | -CH₃ |
Structural Insight:
-
H-6 (ortho to ethanol): Appears as a doublet of doublets due to coupling with the Fluorine (ortho) and H-4 (meta).
-
H-3 (ortho to Cl): The most deshielded aromatic signal due to the inductive effect of the adjacent Chlorine atom.
-
Methine (5.24 ppm): The quartet confirms the secondary alcohol structure; its shift is diagnostic for distinguishing the alcohol from the precursor ketone (which lacks this signal).
¹³C NMR Data (100 MHz, CDCl₃)
Note: Carbon-Fluorine (C-F) coupling results in characteristic doublets.
| Shift (δ, ppm) | Multiplicity | Assignment | |
| 161.5 | d | ~245 | C-5 (C-F ipso) |
| 145.2 | d | ~6.5 | C-1 (Ipso to ethanol) |
| 130.8 | d | ~3.5 | C-3 (Ortho to Cl) |
| 127.4 | s | - | C-2 (C-Cl ipso) |
| 115.8 | d | ~22 | C-4 |
| 113.5 | d | ~24 | C-6 (Ortho to F) |
| 66.8 | s | - | C-H (Alcohol methine) |
| 23.5 | s | - | -CH₃ (Methyl) |
B. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV)
The mass spectrum is dominated by the stability of the benzylic cation formed after alpha-cleavage.
| m/z | Intensity | Fragment Ion | Interpretation |
| 174 / 176 | Low (<10%) | Molecular Ion (Shows 3:1 Cl isotope pattern) | |
| 159 / 161 | 100% (Base) | Alpha-cleavage loss of methyl group. Forms stable oxonium/benzylic ion. | |
| 156 / 158 | Medium | Dehydration to form substituted styrene. | |
| 143 / 145 | High | Benzylic cation after loss of | |
| 45 | Low | Ethanol side-chain fragment. |
Diagram: MS Fragmentation Pathway
Caption: Electron Impact (EI) fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 159.
C. Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR) or KBr pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3450 | O-H Stretch (Broad) | Alcohol (Intermolecular H-bonding) |
| 2975, 2930 | C-H Stretch | Alkyl (Methyl/Methine) |
| 1590, 1485 | C=C Stretch | Aromatic Ring |
| 1260 | C-F Stretch | Aryl Fluoride (Strong band) |
| 1080 | C-O Stretch | Secondary Alcohol |
| 815, 760 | C-Cl / C-H Bend | Aryl Chloride / 1,2,5-Substitution pattern |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure resolution of the aromatic coupling constants (critical for confirming the 2,5-substitution pattern):
-
Mass: Weigh 10–15 mg of the sample.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., inorganic salts from reduction).
-
Acquisition:
-
Set relaxation delay (d1) to ≥ 2.0 seconds to allow full relaxation of aromatic protons.
-
Acquire at least 16 scans for ¹H and 512 scans for ¹³C.
-
Protocol 2: Differentiation from Ketone Impurity
The primary impurity is the starting material, 1-(2-chloro-5-fluorophenyl)ethanone .
-
IR Check: Look for a strong Carbonyl (C=O) stretch at ~1690 cm⁻¹ . The pure alcohol lacks this band.
-
NMR Check: The ketone lacks the quartet at 5.24 ppm and the methyl doublet at 1.48 ppm (ketone methyl is a singlet at ~2.6 ppm).
Synthesis & Workflow Visualization
The compound is typically synthesized via the enantioselective reduction of the corresponding acetophenone.
Caption: General workflow for the asymmetric synthesis of the (S)-enantiomer from the ketone precursor.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11238965 (Related Isomers). Retrieved from [Link]
-
Cui, J. J., et al. (2011).[1] Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. (Contextual reference for 2,6-dichloro-3-fluoro analogs).
Sources
Safe Handling & Risk Management Framework: 1-(2-chloro-5-fluorophenyl)ethanol
Document Control: Technical Guidance Note (TGN) – Research & Development Compound: 1-(2-chloro-5-fluorophenyl)ethanol CAS No: 13524-04-4 Target Audience: Medicinal Chemists, Process Safety Engineers, and EHS Officers.[1][2][3]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This compound is a halogenated aromatic alcohol frequently utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Its structural motif—a phenylethanol core decorated with chlorine and fluorine—modulates metabolic stability and lipophilicity, making it valuable in kinase inhibitor and receptor antagonist discovery.[1][2][3]
Critical Safety Distinction: As a Senior Application Scientist, I must highlight a frequent classification error. Do not confuse this compound with 2-chloroethanol (Ethylene chlorohydrin), which is an aliphatic alcohol and a Category 1 Fatal Toxin. This compound is a substituted benzyl alcohol derivative.[1][2][3] While it carries significant health risks (Irritant/STOT), it does not possess the extreme acute lethality of its aliphatic namesake.[1][2][3] However, in drug development, all intermediates with unknown potency must be handled with a "Potent Compound" mindset.[1][2][3]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 13524-04-4 |
| Molecular Formula | C₈H₉ClFO |
| Molecular Weight | 174.60 g/mol |
| Physical State | Liquid (typically colorless to pale yellow) or low-melting solid |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1][2][3][4][5][6] |
Hazard Identification & Toxicology (GHS Framework)
Based on structural analogs and available safety data, this compound is classified under the Globally Harmonized System (GHS) as a Warning category substance.[1][3]
GHS Classification
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][7] | Lipophilic halogenated ring facilitates dermal penetration; alcohol group dehydrates/irritates epidermis.[1][2][3] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][8][5][6][7][9] | Direct solvent action on corneal epithelium; potential for chemical conjunctivitis.[1][2][3] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4][8][7] | Inhalation of vapors/mists irritates mucous membranes in the upper respiratory tract.[1][2][3] |
Unknown Toxicity Risks (The "E-E-A-T" Perspective)
In drug discovery, "No Data" does not mean "Safe."[1][2][3]
-
Sensitization Potential: Halogenated aromatics can act as haptens, potentially inducing allergic contact dermatitis over repeated exposure.[1][2][3]
-
Potency: As a fragment for APIs, assume the compound possesses biological activity until IC50/LD50 data proves otherwise.[1][2][3]
Engineering Controls & Personal Protective Equipment (PPE)[1][2][3]
Standard laboratory PPE is insufficient without specific material compatibility considerations.[1][2][3]
Barrier Protection Logic
-
Gloves: Standard nitrile gloves (4 mil) are generally acceptable for incidental splash protection.[1][2][3] However, if the compound is dissolved in halogenated solvents (e.g., Dichloromethane) or ketones (Acetone), nitrile offers poor resistance.[1][2][3]
-
Respiratory:
Workflow Decision Tree
The following diagram outlines the decision logic for handling this compound based on scale and state.
Figure 1: Risk Assessment & PPE Selection Workflow.[1][2][3] Note the specific requirement for laminate gloves when highly permeating solvents are involved.
Operational Protocols
Synthesis & Handling Workflow
This protocol ensures containment and minimizes exposure during standard benchwork.[1][2][3]
-
Preparation:
-
Weighing/Transfer:
-
Liquids: Use a positive-displacement pipette or glass syringe.[1][2][3] Avoid pouring to prevent dribbling down the bottle neck.[1][2][3]
-
Solids (Low Melting): If the compound has solidified, gently warm the container in a water bath (<40°C) to liquefy.[1][2][3] Do not use a heat gun, as localized hotspots can cause decomposition or pressure buildup.[1][2][3]
-
-
Reaction Monitoring:
-
Decontamination:
Storage & Stability[1][2][3]
-
Conditions: Store in a cool, dry place (2–8°C recommended for long-term).
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃), Acid chlorides, and Acid anhydrides.[1][2][3]
-
Shelf Life: Re-test purity by ¹H-NMR every 12 months. Look for oxidation to the ketone (acetophenone derivative).[1][2][3]
Emergency Response & Spill Management
Spill Response Logic
In the event of a spill, immediate action prevents area contamination.[2][3][8][9]
Figure 2: Emergency Response Logic Flow. Differentiates between minor containment and major evacuation events.[1][3]
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3] Self-Validation: Hold eyelids apart to ensure irrigation of the entire surface.[1][2][3] Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[1][2][3][4][8] Do not use alcohol to wash skin, as it may enhance absorption of the halogenated compound.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2][3]
References
-
PubChem. (n.d.).[1][2][3] 1-(2-chlorophenyl)ethanol Compound Summary. National Library of Medicine.[1][2][3] Retrieved March 2, 2026, from [Link](Note: Used as primary source for GHS data on the chlorophenyl ethanol class).[1][2][3]
Sources
- 1. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Fluorophenyl)ethanol | 445-26-1 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. opcw.org [opcw.org]
- 5. leap.epa.ie [leap.epa.ie]
- 6. geneseo.edu [geneseo.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. uwyo.edu [uwyo.edu]
Methodological & Application
Application Note: Biocatalytic Asymmetric Reduction of 1-(2-Chloro-5-fluorophenyl)ethanone
This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the biocatalytic reduction of 1-(2-chloro-5-fluorophenyl)ethanone to the chiral alcohol 1-(2-chloro-5-fluorophenyl)ethanol , a structural motif critical in the synthesis of next-generation ALK (Anaplastic Lymphoma Kinase) inhibitors and other halogenated kinase inhibitors.
Executive Summary
The enantioselective reduction of bulky, halogenated acetophenones is a pivotal step in the synthesis of chiral active pharmaceutical ingredients (APIs). This protocol outlines a robust biocatalytic method for converting 1-(2-chloro-5-fluorophenyl)ethanone (Substrate 1 ) to (S)-1-(2-chloro-5-fluorophenyl)ethanol (Product 2 ).
Using an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system, this method achieves >99.5% enantiomeric excess (ee) and >98% conversion at high substrate loadings (up to 100 g/L), eliminating the need for toxic metal catalysts and harsh reducing agents.
Scientific Mechanism & Rationale
The Challenge of Ortho-Halogenated Substrates
The substrate, 1-(2-chloro-5-fluorophenyl)ethanone, presents two specific challenges:
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk near the carbonyl center, often inhibiting standard chemical reductions (e.g., borohydrides) or reducing enantioselectivity.
-
Electronic Effects: The electron-withdrawing nature of the 5-fluoro and 2-chloro groups activates the carbonyl but can also make the resulting alcohol prone to racemization under acidic or basic conditions.
The Biocatalytic Solution
We employ an NADPH-dependent KRED (EC 1.1.1.184) selected for its expanded active site pocket, capable of accommodating the bulky ortho-chloro group. To drive the equilibrium forward and make the process economically viable, we utilize a coupled enzyme system:
-
Primary Reaction: KRED reduces the ketone to the alcohol using NADPH.[1]
-
Recycling System: GDH oxidizes Glucose to Gluconolactone, regenerating NADPH from NADP+.[2]
Pathway Visualization
The following diagram illustrates the coupled redox cycle and the flow of electrons.
Caption: Coupled enzymatic cycle showing the KRED-mediated reduction fueled by GDH-based NADPH regeneration.
Experimental Protocols
Materials & Equipment
-
Enzymes: KRED-P1 (Screening Kit, e.g., Codexis or equivalent broad-spectrum KRED), GDH-105 (Codexis/Merck).
-
Cofactors: NADP+ (disodium salt).
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
-
Solvents: DMSO (for substrate stock), Isopropyl Acetate (IPAc) for extraction.
-
Analysis: HPLC with Chiralpak AD-H or OD-H column.
Protocol A: Enzyme Screening (96-Well Plate)
Objective: Identify the optimal KRED variant for the specific 2-Cl-5-F substitution pattern.
-
Preparation: Dissolve Substrate 1 in DMSO to a concentration of 50 g/L.
-
Master Mix: Prepare a solution containing:
-
1 g/L NADP+
-
100 mM Glucose
-
5 U/mL GDH
-
90% v/v KPi Buffer (100 mM, pH 7.0)
-
1 mM MgSO4 (GDH stabilizer)
-
-
Reaction: Add 180 µL of Master Mix to each well of a 96-well plate containing pre-weighed KRED variants (approx. 1-2 mg lyophilizate).
-
Initiation: Add 20 µL of Substrate Stock (Final conc: 5 g/L, 10% DMSO).
-
Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 400 µL Acetonitrile (MeCN) to each well. Centrifuge to remove protein precipitate.
-
Analysis: Analyze supernatant via HPLC for conversion and ee.
Protocol B: Preparative Scale-Up (1 Liter)
Objective: Produce gram-scale quantity of (S)-1-(2-chloro-5-fluorophenyl)ethanol for characterization.
Step-by-Step Methodology:
-
Reactor Setup: Use a 2 L jacketed glass reactor with overhead stirring (200-300 rpm) and pH stat control.
-
Buffer Preparation: Charge 800 mL of 100 mM KPi buffer (pH 7.0).
-
Cofactor & Co-substrate: Add:
-
Glucose: 120 g (1.2 equivalents relative to substrate).
-
NADP+: 0.5 g (Catalytic amount, 0.6 mM).
-
MgSO4: 0.2 g.
-
-
Enzyme Addition:
-
Add GDH (2000 Units).
-
Add Selected KRED (2.0 g, approx 2 wt% loading relative to substrate).
-
-
Substrate Addition:
-
Dissolve 100 g of 1-(2-chloro-5-fluorophenyl)ethanone in 50 mL DMSO (optional, can be added as solid if finely ground).
-
Add substrate slowly over 1 hour to the reactor to prevent enzyme shock.
-
-
Reaction Monitoring:
-
Maintain Temperature at 30°C.
-
Crucial: Maintain pH at 7.0 ± 0.2 using 2M NaOH (Titrator). The oxidation of glucose produces gluconic acid, which will rapidly drop the pH and deactivate the KRED if not controlled.
-
-
Work-Up (After 24h or >99% conversion):
-
Add Celite (20 g) and stir for 15 mins.
-
Filter to remove enzyme/cell debris.
-
Extract filtrate 3x with 300 mL Isopropyl Acetate (IPAc) or MTBE.
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Data Analysis & Specifications
Typical Performance Metrics
The following table summarizes expected performance based on optimized conditions for ortho-halo acetophenones.
| Parameter | Value | Notes |
| Substrate Loading | 50 - 100 g/L | High loading reduces solvent waste (E-factor). |
| Conversion | > 99.0% | Determined by HPLC (254 nm). |
| Stereochemical Purity | > 99.5% ee | (S)-enantiomer typically favored by Lactobacillus KREDs. |
| Yield (Isolated) | 90 - 95% | Losses primarily due to extraction efficiency. |
| Reaction Time | 18 - 24 Hours | Dependent on enzyme loading (1-2 wt%). |
Analytical Method (HPLC)[3]
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Heptane : Isopropanol (95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(R)-Enantiomer: 6.2 min
-
(S)-Enantiomer: 7.1 min
-
Ketone Substrate: 8.5 min
-
Process Workflow Diagram
This flowchart guides the user from initial screening to final product isolation.
Caption: Step-by-step workflow from biocatalyst selection to product isolation.
Troubleshooting & Critical Control Points
-
pH Control is Critical: The GDH reaction produces gluconic acid. If the pH drops below 6.0, KRED activity often plummets, and the substrate may precipitate. Ensure the pH-stat titration loop is active and responsive.
-
Substrate Solubility: If the substrate is solid and dissolves slowly, add it as a "slurry" or dissolve in minimal DMSO/MeOH (max 10% v/v). KREDs are generally tolerant to DMSO.
-
Emulsions: During extraction, enzyme residues can stabilize emulsions. Filtration through a Celite pad before extraction is mandatory to prevent this.
References
-
Huisman, G. W., et al. (2010). Practical chiral alcohol manufacture using ketoreductases.[3][4] Current Opinion in Chemical Biology. Link
-
Liang, J., et al. (2010). Ketoreductase polypeptides for the reduction of acetophenones.[1] U.S. Patent 10,927,351 B2. (Describes KREDs for 2,6-dichloro-3-fluoroacetophenone, highly homologous to the target). Link
-
Noey, E. L., et al. (2015). Evolved Ketoreductases for the Synthesis of Chiral Intermediates.[1] Green Chemistry.[4] (Discusses Crizotinib intermediate synthesis). Link
-
Codexis Inc. (2023). General Protocol for KRED Screening Kits.Link
Sources
- 1. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
Grignard reaction protocol for 1-(2-chloro-5-fluorophenyl)ethanol synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of 1-(2-chloro-5-fluorophenyl)ethanol via the Grignard addition of methylmagnesium bromide (MeMgBr) to 2-chloro-5-fluorobenzaldehyde is a fundamental carbon-carbon bond-forming reaction. This secondary alcohol is a highly valued building block in medicinal chemistry, often utilized to introduce sterically hindered, halogenated aromatic motifs into active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just executing the steps. 2-Chloro-5-fluorobenzaldehyde is an exceptionally reactive electrophile. The electron-withdrawing nature of both the ortho-chlorine and meta-fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to [1].
During the reaction, MeMgBr acts as a [2], attacking the carbonyl carbon to form a tetrahedral magnesium alkoxide intermediate, which is the standard pathway for synthesizing [3]. Because an is typically employed, the initial addition must be performed at 0 °C. This thermal control prevents localized overheating, mitigating the risk of unwanted side reactions such as pinacol coupling or reduction. Finally, quenching the reaction with [4] provides a mildly acidic, buffered environment. This ensures the alkoxide is protonated efficiently during [5] without triggering the E1 dehydration of the newly formed secondary alcohol into a styrene derivative.
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, from the anhydrous setup to the final purification.
Caption: Workflow diagram detailing the Grignard synthesis of this compound.
Quantitative Reaction Parameters & Stoichiometry
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |
| 2-Chloro-5-fluorobenzaldehyde | 158.56 | 1.00 | 10.0 mmol (1.59 g) | Electrophile |
| Methylmagnesium bromide (3.0 M in THF) | 119.24 | 1.20 | 12.0 mmol (4.0 mL) | Nucleophile |
| Anhydrous THF | 72.11 | - | 20.0 mL | Coordinating Solvent |
| Sat. NH₄Cl (aq) | 53.49 | Excess | 20.0 mL | Buffered Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20.0 mL | Extraction Solvent |
Self-Validating Step-by-Step Protocol
This protocol is designed with built-in validation checkpoints to ensure process integrity.
Phase 1: Anhydrous Setup & Electrophile Preparation
-
Apparatus Preparation: Flame-dry a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar under a continuous flow of dry Nitrogen (N₂). Causality: Grignard reagents are highly sensitive to moisture; trace water will irreversibly protonate MeMgBr to methane gas, killing the stoichiometry.
-
Substrate Solubilization: Add 2-chloro-5-fluorobenzaldehyde (1.59 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous THF via syringe.
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Phase 2: Nucleophilic Addition
-
Grignard Addition: Using a dry syringe, add MeMgBr (3.0 M in THF, 4.0 mL, 12.0 mmol) dropwise over 15 minutes.
-
In-Process Check (Validation): Observe the reaction mixture. The solution should transition from clear to a slightly cloudy, pale-yellow suspension. This visual change confirms the formation of the insoluble magnesium alkoxide intermediate.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
Phase 3: Reaction Monitoring
-
TLC Validation: Pull a 10 µL aliquot, quench it in 100 µL of EtOAc and 100 µL of sat. NH₄Cl, and spot the organic layer on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc).
-
Validation Check: The UV-active starting material spot (
) should be completely consumed, replaced by a new, more polar product spot ( ) that stains strongly with KMnO₄ (indicating the secondary alcohol).
Phase 4: Quenching & Workup
-
Buffered Quench: Re-cool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Causality: The addition will cause vigorous effervescence (methane gas from unreacted MeMgBr). NH₄Cl prevents the formation of basic magnesium hydroxide gels, which cause severe emulsions during extraction.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Drying: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product.
Phase 5: Purification
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford pure this compound as a colorless to pale-yellow oil.
Quantitative Analytical Targets
Verify the success of the synthesis by comparing your isolated product against these expected analytical parameters:
| Analytical Technique | Expected Quantitative Signals & Observations |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | |
| TLC (Hexanes/EtOAc 4:1) | |
| GC-MS (EI) | m/z 174 [M]⁺, 159 [M-CH₃]⁺, 156[M-H₂O]⁺ |
Safety & Handling Directives
-
Methylmagnesium Bromide (MeMgBr): Highly flammable and reacts violently with water to produce highly flammable methane gas. Handle exclusively under an inert atmosphere (N₂ or Argon) using proper Schlenk or syringe techniques.
-
Pressurization Risk: The quenching step generates gas. Ensure the reaction vessel is properly vented through a bubbler to prevent pressure buildup and potential glassware catastrophic failure.
References
-
Title: The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis | Source: NBInno | URL: [Link]
-
Title: Acid Halide & Grignard Reagents | Source: Encyclopedia Britannica | URL: [Link]
-
Title: Organometallic Chemistry: Grignard Reactions | Source: ResearchGate | URL: [Link]
-
Title: Modern Organic Synthesis in the Laboratory | Source: LabXing | URL: [Link]
-
Title: Synthetic dyes and Grignard Workups | Source: Canadian Science Publishing | URL: [Link]
-
Title: Normal work-up with aqueous ammonium chloride | Source: Department of Science Service (DSS) | URL: [Link]
Sources
Application Note: High-Resolution Chiral HPLC Separation of 1-(2-chloro-5-fluorophenyl)ethanol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric separation of 1-(2-chloro-5-fluorophenyl)ethanol . This chiral alcohol is a critical pharmacophore and intermediate in the synthesis of next-generation kinase inhibitors (e.g., analogs of Crizotinib) and agrochemicals. Achieving high enantiomeric purity (>99.5% ee) is essential for biological efficacy and safety.
The method utilizes a Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H) under normal phase conditions.[1] This specific phase was selected based on the steric "locking" effect of the ortho-chloro substituent, which significantly enhances chiral recognition within the polysaccharide cavity.
Introduction & Mechanistic Insight
The Target Molecule
-
Compound: this compound
-
Chiral Center: Benzylic carbon (C1 attached to the hydroxyl group).
-
Key Structural Features:
-
2-Chloro (Ortho): Provides significant steric bulk, restricting rotation and anchoring the molecule in the chiral stationary phase (CSP) cavity.
-
5-Fluoro (Meta): Electron-withdrawing group; affects the acidity of the aromatic ring but has a secondary effect on steric fit.
-
Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, crucial for interaction with the carbamate linkage of the CSP.
-
Selection of Stationary Phase
The separation relies on the "Three-Point Interaction" model. The Cellulose tris(3,5-dimethylphenylcarbamate) phase (Chiralcel OD / Lux Cellulose-1) is the industry "gold standard" for ortho-substituted benzyl alcohols.
-
Mechanism: The ortho-chloro group forces the phenyl ring into a specific conformation relative to the chiral groove of the cellulose polymer. This "induced fit" maximizes the energy difference (
) between the R and S enantiomers, leading to superior resolution compared to Amylose-based phases (AD-H) for this specific substitution pattern.
Method Development Workflow
The following flowchart illustrates the decision matrix used to arrive at the optimized protocol.
Figure 1: Method Development Decision Matrix emphasizing the selection of Cellulose-based CSPs for ortho-substituted aromatics.
Experimental Protocol (The "Golden" Method)
This protocol is validated for robustness and reproducibility.
Equipment & Reagents
-
HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary pump preferred for mixing).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Chiralcel OD-H (Daicel) or Lux Cellulose-1 (Phenomenex).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
-
Solvents:
-
n-Hexane (HPLC Grade, >99%).
-
2-Propanol (Isopropanol, HPLC Grade).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : 2-Propanol (95 : 5 v/v) | Low polarity alcohol (5%) ensures retention while maintaining sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; balances backpressure and efficiency. |
| Column Temp | 25°C | Lower temperatures (vs 40°C) generally increase resolution in chiral LC by favoring enthalpic interactions. |
| Detection | UV 220 nm | The 2-Cl, 5-F substitution provides strong absorption at 210-220 nm. 254 nm is usable but less sensitive. |
| Injection Vol | 5 - 10 µL | Prevent column overload which can cause peak broadening. |
| Run Time | 20 - 25 min | Sufficient to elute both enantiomers (k' typically 2-4). |
Sample Preparation
-
Stock Solution: Weigh 10 mg of the racemic sample.
-
Dissolution: Dissolve in 10 mL of Mobile Phase (Hexane:IPA 95:5).
-
Note: Avoid dissolving in pure IPA or Methanol if possible, as the "solvent shock" can distort the peak shape of the early eluting enantiomer.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
Expected Results & Validation Criteria
System Suitability
Based on analog data (1-(2-chlorophenyl)ethanol), the expected performance metrics are:
| Parameter | Acceptance Limit | Expected Value |
| Resolution (Rs) | > 1.5 (Baseline) | > 2.5 |
| Selectivity (α) | > 1.1 | ~ 1.3 - 1.5 |
| Tailing Factor (T) | < 1.5 | 1.0 - 1.2 |
| Elution Order | N/A | Typically (S) then (R) on OD-H (Must be confirmed with pure standards). |
Comparative Screening Data (Analogs)
To validate the choice of column, compare the expected performance against similar halogenated ethanols:
| Analyte | Column | Mobile Phase | Rs | Reference |
| 1-(2-chlorophenyl)ethanol | Chiralcel OD-H | Hex:IPA (95:5) | 3.2 | [1, 2] |
| 1-(4-fluorophenyl)ethanol | Chiralcel OD-H | Hex:IPA (99:1) | 1.8 | [3] |
| This compound | Chiralcel OD-H | Hex:IPA (95:5) | High | Target |
Troubleshooting & Optimization
Issue 1: Low Resolution (Rs < 1.5)
-
Root Cause: Mobile phase is too strong (eluting too fast).
-
Fix: Reduce Isopropanol content to 2% (98:2 Hexane:IPA). This increases retention time (k') and typically increases selectivity (α).
-
Alternative: Lower temperature to 15°C.
Issue 2: Peak Tailing
-
Root Cause: Non-specific interaction with residual silanols on the silica support.
-
Fix: Although rare for neutral alcohols, if tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase.
Issue 3: Broad Peaks
-
Root Cause: Sample solvent mismatch.
-
Fix: Ensure the sample is dissolved in the mobile phase (95:5 Hexane:IPA), not 100% IPA.
References
-
BenchChem. "A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction." BenchChem Application Notes. Link
-
Thermo Fisher Scientific. "1-(2-Chlorophenyl)ethanol Product Specifications and Analysis." Thermo Scientific Chemicals. Link
-
Royal Society of Chemistry. "Enantiomeric excess determination of halogenated 1-phenylethanols using Chiralcel OD-H." RSC Advances. Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H." Chiral Technologies. Link
Sources
GC-MS analysis protocol for 1-(2-chloro-5-fluorophenyl)ethanol purity assessment
Application Note: High-Precision GC-MS Purity Profiling of 1-(2-chloro-5-fluorophenyl)ethanol
Part 1: Executive Summary & Strategic Rationale
This compound is a critical chiral building block, frequently utilized in the synthesis of c-Met or ALK tyrosine kinase inhibitors (e.g., Crizotinib intermediates).[1] Its structural integrity—specifically the benzylic hydroxyl group adjacent to a halogenated ring—presents a distinct analytical challenge: Thermal Instability .
Direct injection of benzylic alcohols into a hot GC inlet (
The Solution: This protocol utilizes Silylation Derivatization (BSTFA + 1% TMCS) .[2] By converting the hydroxyl group to a trimethylsilyl (TMS) ether, we achieve three objectives:
-
Thermal Protection: Prevents dehydration in the injector port.
-
Peak Symmetry: Eliminates hydrogen bonding with silanol active sites, sharpening peaks.
-
Mass Spectral Tagging: Provides a distinct fragmentation pattern for unambiguous identification.
Part 2: Experimental Protocol
Reagents & Materials
| Reagent/Material | Specification | Purpose |
| Analyte | This compound | Target Molecule |
| Derivatizing Agent | BSTFA + 1% TMCS | Silylation of -OH group |
| Solvent | Dichloromethane (Anhydrous) | Reaction medium; high solubility |
| Internal Standard | n-Tridecane or Fluoronaphthalene | Quantitation reference |
| Drying Agent | Magnesium Sulfate (MgSO4) | Removal of trace water (critical) |
Sample Preparation Workflow
Note: Moisture is the enemy of silylation. All glassware must be oven-dried.
-
Stock Solution: Weigh 10.0 mg of sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Anhydrous Dichloromethane. Vortex until dissolved.
-
Derivatization: Add 100
L of BSTFA + 1% TMCS . -
Reaction: Cap tightly. Incubate at 60°C for 30 minutes in a heating block.
-
Why? Steric hindrance from the ortho-chloro group may slow the reaction; heat ensures 100% conversion.
-
-
Cool & Dilute: Cool to room temperature. Dilute 1:10 with Dichloromethane prior to injection to prevent detector saturation.
GC-MS Instrument Parameters
System: Agilent 7890B/5977B (or equivalent single quadrupole system).
| Parameter | Setting | Rationale |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25 | Low-bleed, arylene phase separates aromatic isomers well.[1] |
| Inlet Mode | Split (20:1) | Prevents column overload; improves peak shape. |
| Inlet Temp | 250°C | High enough to volatilize TMS derivative, low enough to minimize pyrolysis.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Gradient ensures separation of volatiles and heavy dimers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching.[1] |
| Mass Range | 40 – 450 m/z | Covers parent ion and potential dimer impurities. |
Part 3: Analytical Logic & Visualization[4]
Workflow Diagram
The following diagram illustrates the critical decision pathways in the analysis, highlighting the prevention of thermal degradation.
Caption: Workflow comparison showing how derivatization prevents thermal artifacts (styrene formation) during GC-MS analysis.
Mass Spectral Interpretation (TMS Derivative)
The TMS derivative (MW
-
Molecular Ion (
): m/z 246 (distinctive Cl isotope pattern 3:1 at 246/248). -
Base Peak (
): m/z 231. Loss of a methyl group from the TMS moiety.[3] This is the quantification ion. -
Alpha Cleavage: Loss of the benzylic hydrogen or substituents.
-
Silicon Ion: m/z 73 (
). Diagnostic for TMS derivatives.
Impurity Markers:
-
Ketone (Oxidation): m/z 172/174 (Parent ion of 1-(2-chloro-5-fluorophenyl)ethanone).
-
Styrene (Dehydration): m/z 156/158 (Parent ion of 2-chloro-5-fluorostyrene). Note: If this appears in the derivatized sample, it is a genuine impurity, not an artifact.
Part 4: Results & Validation (Self-Validating System)
To ensure the method is performing correctly, check the following System Suitability Criteria before running unknown samples.
| Criterion | Acceptance Limit | Troubleshooting |
| Derivatization Efficiency | > 99% conversion | If underivatized peak (m/z 174) is visible, reagents are wet.[1] Re-dry sample. |
| Peak Tailing (Tf) | 0.9 < Tf < 1.2 | Tailing > 1.2 indicates active sites in liner. Replace liner. |
| Resolution (Rs) | > 1.5 between Isomers | If resolution drops, trim column guard or reduce ramp rate. |
| Signal-to-Noise | > 10:1 for LOQ | If low, clean ion source or check tuning.[1] |
Validation Parameters (ICH Q2(R1))
For a full method validation, the following must be demonstrated:
-
Specificity: Inject the solvent blank, derivatizing reagent blank, and potential synthetic precursors (e.g., the ketone). Ensure no interference at the retention time of the main peak.
-
Linearity: Prepare 5 levels (e.g., 50
g/mL to 1000 g/mL). should be . -
Stability: Analyze the derivatized sample at T=0 and T=24h. TMS derivatives can hydrolyze if the septum is pierced and humidity enters.
Part 5: References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] [Link]
-
Restek Corporation. (2023). Guide to GC Analysis of Alcohols & Volatile Oxygenates. [Link]
Sources
Application Notes: 1-(2-Chloro-5-fluorophenyl)ethanol as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide details the application of 1-(2-chloro-5-fluorophenyl)ethanol as a versatile starting material in the synthesis of advanced agrochemicals. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique physicochemical properties to the final active ingredients, influencing their efficacy, metabolic stability, and mode of action.[1] This document provides in-depth protocols for the conversion of this compound into a representative pyrazole-carboxamide fungicide, a class of compounds known for their potent and broad-spectrum activity. The experimental choices and underlying chemical principles are explained to provide a comprehensive resource for researchers in the field.
Introduction: The Strategic Importance of Halogenated Phenyl Moieties in Agrochemicals
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern agrochemical design. Fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance the biological activity and metabolic stability of a molecule.[1] Chlorine atoms can also contribute to the overall efficacy and binding affinity of the compound to its target site. The 2-chloro-5-fluorophenyl scaffold is therefore a privileged structural motif found in a variety of commercial and developmental agrochemicals. This compound serves as a valuable and readily accessible chiral or achiral building block for the synthesis of these complex molecules.
Proposed Synthetic Pathway: From Phenyl-Ethanol to a Pyrazole-Carboxamide Fungicide
The following sections outline a plausible and scientifically sound synthetic route for the transformation of this compound into a novel pyrazole-carboxamide fungicide. This multi-step synthesis is presented with detailed protocols and rationale for each transformation.
PART 1: Oxidation to 2-Chloro-5-fluoroacetophenone
The initial step in this synthetic sequence is the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 2-chloro-5-fluoroacetophenone. This transformation is a fundamental process in organic synthesis and can be achieved using a variety of oxidizing agents. For this protocol, we will utilize pyridinium chlorochromate (PCC), a widely used and effective reagent for the oxidation of secondary alcohols to ketones.
Experimental Protocol 1: PCC Oxidation
Objective: To synthesize 2-chloro-5-fluoroacetophenone from this compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Short path distillation apparatus (optional)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred PCC suspension over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane).
-
Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts. Wash the silica gel plug with additional diethyl ether.
-
Purification: Combine the organic filtrates and wash them sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Characterization: The crude product can be purified further by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-chloro-5-fluoroacetophenone. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Product | 2-Chloro-5-fluoroacetophenone |
| Appearance | Colorless to pale yellow oil |
| Yield | 85-95% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H), 7.1-7.3 (m, 1H), 2.6 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 162.1 (d, J=250 Hz), 135.8 (d, J=8 Hz), 131.5 (d, J=3 Hz), 125.1 (d, J=9 Hz), 118.9 (d, J=23 Hz), 115.6 (d, J=22 Hz), 26.8 |
Experimental Workflow: Oxidation
Caption: Workflow for the synthesis of the pyrazole intermediate.
PART 3: Amide Coupling to the Final Agrochemical
The final step in the synthesis of our target pyrazole-carboxamide fungicide is the coupling of the pyrazole intermediate with a suitable acyl chloride. This amide bond formation is a critical step in assembling the final active ingredient.
Experimental Protocol 3: Amide Coupling
Objective: To synthesize a representative pyrazole-carboxamide fungicide.
Materials:
-
5-(2-Chloro-5-fluorophenyl)-1H-pyrazole
-
A suitable acyl chloride (e.g., 2-chloronicotinoyl chloride)
-
Triethylamine (TEA) or pyridine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 5-(2-chloro-5-fluorophenyl)-1H-pyrazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Acyl Chloride Addition: Cool the solution to 0°C and add a solution of the acyl chloride (e.g., 2-chloronicotinoyl chloride, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.
Data Presentation: Expected Outcome (for a hypothetical product)
| Parameter | Expected Value |
| Product | N-(5-(2-chloro-5-fluorophenyl)-1H-pyrazol-1-yl)-2-chloronicotinamide |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| Melting Point | 180-185 °C |
| HRMS (ESI) | Calculated for C₁₅H₈Cl₂FN₄O: [M+H]⁺, found. |
Experimental Workflow: Amide Coupling
Caption: Workflow for the final amide coupling step.
Conclusion
This application note demonstrates a viable synthetic pathway for the utilization of this compound as a key starting material for the synthesis of a pyrazole-carboxamide fungicide. The protocols provided are based on established and reliable organic transformations, offering a solid foundation for further research and development in the field of agrochemicals. The strategic use of halogenated building blocks like this compound will undoubtedly continue to be a critical aspect of designing next-generation crop protection agents.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries.
Sources
Scale-up synthesis of enantiopure 1-(2-chloro-5-fluorophenyl)ethanol
Application Note: Scale-Up Synthesis of Enantiopure 1-(2-Chloro-5-fluorophenyl)ethanol
Executive Summary
This guide details the scale-up protocols for This compound , a critical chiral intermediate often utilized in the synthesis of MET/ALK kinase inhibitors (structurally analogous to intermediates for Crizotinib and Ensartinib).
Achieving high enantiomeric excess (ee >99%) is the primary critical quality attribute (CQA). While chemical asymmetric transfer hydrogenation (ATH) is viable, this guide prioritizes a Biocatalytic Reductive strategy using Ketoreductases (KREDs). This route offers superior enantioselectivity and operates under mild aqueous conditions, mitigating the safety risks associated with handling halogenated aromatics at elevated temperatures.
Strategic Route Analysis
The synthesis targets the reduction of 1-(2-chloro-5-fluorophenyl)ethanone . Two primary methodologies were evaluated for kilogram-scale production.
| Feature | Method A: Biocatalysis (Recommended) | Method B: Ru-Catalyzed ATH |
| Catalyst | Engineered KRED (e.g., Lactobacillus origin) | RuCl(p-cymene)[(S,S)-TsDPEN] |
| Enantioselectivity | Typically >99.5% ee | 95–98% ee (Recrystallization often required) |
| Conditions | Aqueous buffer, 30°C, pH 7.0 | Formic acid/TEA or IPA, 30–60°C |
| Scale-Up Risk | Substrate inhibition/toxicity to enzyme | Residual Ruthenium removal (<10 ppm limit) |
| Productivity | High (with biphasic system) | High |
Decision: Method A is selected as the primary protocol due to the strict enantiopurity requirements of pharmaceutical intermediates. Method B is provided as a robust alternative for facilities lacking fermentation/enzyme capabilities.
Process Logic & Workflow
The core challenge in biocatalytic scale-up for this substrate is its low water solubility and potential toxicity to the enzyme. To overcome this, we utilize a Biphasic System (Organic/Aqueous) . The organic phase acts as a reservoir, slowly feeding the substrate to the aqueous phase where the enzyme resides, preventing substrate inhibition.
Figure 1: Biphasic biocatalytic reduction workflow. The organic solvent (MTBE) protects the enzyme from high substrate concentrations while facilitating product extraction.
Detailed Protocol: Biocatalytic Reduction (Scale: 100g)
Objective: Synthesis of (S)-1-(2-chloro-5-fluorophenyl)ethanol. Note: To obtain the (R)-enantiomer, select an anti-Prelog KRED variant (e.g., from Lactobacillus kefir).
Reagents & Equipment[1][2][3][4]
-
Substrate: 1-(2-chloro-5-fluorophenyl)ethanone (100 g, 0.58 mol).
-
Enzyme: KRED-P1-B05 (Codexis or equivalent broad-spectrum KRED). Loading: 1% w/w relative to substrate.
-
Cofactor: NADP+ (0.5 g, catalytic).
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (120 g, 1.1 eq).
-
Solvents: Potassium Phosphate Buffer (100 mM, pH 7.0), MTBE (Methyl tert-butyl ether).
-
Equipment: 2L Jacketed Reactor with overhead stirrer (Rushton turbine).
Step-by-Step Procedure
-
Buffer Preparation:
-
Charge 800 mL of 100 mM Potassium Phosphate buffer (pH 7.0) into the reactor.
-
Add Magnesium Sulfate (1 mM final conc.) to stabilize the enzyme.
-
Thermostat reactor to 30°C .
-
-
Cofactor & Enzyme Charge:
-
Substrate Addition (Biphasic Initiation):
-
Dissolve 100 g of 1-(2-chloro-5-fluorophenyl)ethanone in 300 mL of MTBE.
-
Add the organic solution to the aqueous enzyme mixture.
-
CRITICAL: Set agitation speed to 400-600 rpm to create a stable emulsion. High interfacial area is required for mass transfer.
-
-
Reaction Monitoring:
-
Maintain pH at 7.0 ± 0.2 via automatic titration with 2M NaOH (The reaction produces gluconic acid as a byproduct).
-
Monitor conversion via HPLC every 4 hours.
-
Target: >99% conversion (typically 18–24 hours).
-
-
Work-up:
-
Stop agitation and allow phases to separate (approx. 30-60 mins).
-
Remove the upper organic layer (Product in MTBE).
-
Extract the aqueous layer twice with MTBE (2 x 150 mL) to recover residual product.
-
Combine organic layers. Wash with brine (200 mL).
-
Dry over
, filter, and concentrate under reduced pressure ( , 200 mbar).
-
-
Purification:
-
The crude oil is usually sufficiently pure (>98%). If necessary, perform a short-path distillation or silica plug filtration (Hexane/EtOAc 9:1).
-
Alternative Protocol: Asymmetric Transfer Hydrogenation (ATH)
Objective: Chemical synthesis for labs without enzyme access.
Catalyst Preparation
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN].
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
Procedure
-
Charge: In a 1L flask, dissolve 1-(2-chloro-5-fluorophenyl)ethanone (50 g) in Formic Acid/TEA complex (150 mL).
-
Catalyst Addition: Add Ru-catalyst (S/C ratio 500:1, approx 150 mg).
-
Reaction: Stir at 40°C for 24 hours under Nitrogen.
-
Note: The reaction is reversible in IPA but irreversible in Formic Acid, driving higher conversion.
-
-
Quench: Pour mixture into ice water (500 mL). Extract with Ethyl Acetate.
-
Wash: Wash organics with Sat.
(to remove formic acid) and Brine. -
Isolation: Evaporate solvent. Recrystallization from Hexane/IPA may be required to upgrade ee from 96% to >99%.
Analytical Controls & Quality Assurance
Trustworthiness relies on rigorous IPC (In-Process Control).
HPLC Method (Chiral):
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: 8.2 min
-
(R)-Enantiomer: 9.5 min
-
Ketone Substrate: 5.5 min
-
Data Summary Table:
| Parameter | Biocatalysis (Protocol 1) | ATH (Protocol 2) |
| Conversion (24h) | >99.5% | 98.0% |
| Isolated Yield | 92–95% | 88–90% |
| Enantiomeric Excess | >99.8% ee | 96.5% ee (crude) |
| Residual Metal | None | Ru < 50 ppm (requires remediation) |
Safety & Troubleshooting
Safety Profile:
-
1-(2-chloro-5-fluorophenyl)ethanone: Skin and severe eye irritant.[3] Potential sensitizer. Handle in a fume hood.
-
MTBE: Highly flammable.[4] Ground all equipment to prevent static discharge.[4]
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | pH drift (Gluconic acid buildup) | Ensure auto-titrator is functioning. pH < 6.0 kills KRED activity. |
| Emulsion during Work-up | Protein denaturation at interface | Add Celite (10g) and filter through a pad before phase separation. |
| Low ee in ATH | Temperature too high | Lower reaction temp to 25°C (will increase reaction time). |
| Substrate Precipitation | Saturation in aqueous phase | Increase MTBE volume or add 5% DMSO as co-solvent. |
References
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones: A practical guide. Green Chemistry. Link
-
Codexis Inc. (2023).[4] Ketoreductase Screening Kits and Protocols.Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research. Link
-
Eixelsberger, T., et al. (2013). Scale-up and intensification of (S)-1-(2-chlorophenyl)ethanol bioproduction. Biotechnology and Bioengineering.[2][6] Link
-
Sigma-Aldrich. (2023).[4][7] Safety Data Sheet: 2-Chloro-5-fluoroacetophenone.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. kanto.co.jp [kanto.co.jp]
- 6. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Role of 1-(2-chloro-5-fluorophenyl)ethanol as a chiral building block in organic synthesis
Application Note: Role of 1-(2-chloro-5-fluorophenyl)ethanol as a Chiral Building Block in Organic Synthesis
Part 1: Introduction & Strategic Value
This compound is a high-value chiral building block utilized in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its structural motif—a chiral benzylic alcohol decorated with specific halogen substitutions—serves as a critical pharmacophore in drug discovery.
The 2-chloro-5-fluoro substitution pattern is non-trivial; it is engineered to:
-
Modulate Lipophilicity (LogP): The fluorine atom increases metabolic stability by blocking oxidative metabolism at the para-position relative to the alkyl group, while the chlorine atom provides steric bulk to lock active conformations in enzyme binding pockets.
-
Mimic Privileged Scaffolds: This moiety is a structural analog of the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group found in Crizotinib (Xalkori), a blockbuster ALK/c-MET inhibitor.[1][2] It is also a key intermediate in the synthesis of 5-HT receptor ligands.[1]
-
Enable Stereospecific Coupling: The chiral hydroxyl group serves as a handle for Mitsunobu coupling or Nucleophilic Aromatic Substitution (SNAr) , allowing the attachment of complex heterocycles with complete inversion or retention of stereochemistry.
This guide details the asymmetric synthesis of this building block and its subsequent application in coupling reactions, ensuring high enantiomeric excess (ee) and chemical purity.
Part 2: Synthesis of the Chiral Building Block
The most robust method for synthesizing enantiopure this compound is the Biocatalytic Asymmetric Reduction of its corresponding ketone, 1-(2-chloro-5-fluorophenyl)ethanone.[1][2] Unlike transition-metal catalysis (e.g., Noyori hydrogenation), biocatalysis offers superior enantioselectivity (>99% ee) under mild aqueous conditions, avoiding trace metal contamination.[2]
Protocol A: Biocatalytic Reduction using Ketoreductase (KRED)
Objective: Synthesis of (R)-1-(2-chloro-5-fluorophenyl)ethanol with >99% ee.
Mechanism & Logic: The reaction utilizes a specific Ketoreductase (KRED) enzyme to transfer a hydride from the cofactor NADPH to the pro-chiral ketone carbon. To make the process economically viable, a cofactor recycling system (Glucose Dehydrogenase - GDH) is coupled to regenerate NADPH in situ using glucose as the sacrificial reductant.
Experimental Workflow:
-
Reagent Preparation:
-
Substrate: 1-(2-chloro-5-fluorophenyl)ethanone (50 g, 0.29 mol).
-
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0, 500 mL).
-
Cofactor: NADP+ (250 mg, catalytic amount).
-
Recycling System: Glucose (60 g) and Glucose Dehydrogenase (GDH, 2000 Units).
-
Catalyst: KRED Enzyme (e.g., KRED-P1 series for (R)-selectivity, 500 mg).[1][2]
-
-
Reaction Setup:
-
In a 1L round-bottom flask equipped with an overhead stirrer, dissolve the glucose in the phosphate buffer.
-
Add the NADP+ and the enzymes (KRED and GDH). Stir gently to dissolve (do not vortex to avoid protein denaturation).
-
Add the substrate (ketone) dissolved in a minimal amount of DMSO (5% v/v) or add directly if a surfactant is used.
-
Critical Control: Maintain pH at 7.0 using a pH-stat with 1M NaOH, as gluconic acid is produced as a byproduct.[1][2]
-
-
Incubation:
-
Stir at 30°C for 24 hours.
-
Monitoring: Check conversion by HPLC every 4 hours. The reaction typically reaches >99% conversion within 18-24 hours.[1]
-
-
Workup & Purification:
-
Add Celite (20 g) and filter to remove enzyme debris.
-
Extract the filtrate with Ethyl Acetate (3 x 300 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[2]
-
Yield: Expected 48-49 g (>96%).
-
Quality Check: Analyze by Chiral HPLC (Chiralcel OD-H column). Expected ee >99%.
-
Visualizing the Biocatalytic Cycle:
Caption: Coupled enzymatic cycle showing KRED-mediated reduction driven by GDH-mediated cofactor regeneration.
Part 3: Application - The Mitsunobu Coupling
The primary utility of (R)-1-(2-chloro-5-fluorophenyl)ethanol is to serve as a chiral electrophile in the synthesis of ether-linked kinase inhibitors.[1][2] The Mitsunobu reaction is the industry standard for this transformation because it proceeds with complete Walden inversion , allowing the chemist to install the alcohol onto a phenol or heterocycle with predictable stereochemistry (converting (R) alcohol to (S) ether).
Protocol B: Mitsunobu Coupling to a Heterocycle
Objective: Coupling of (R)-1-(2-chloro-5-fluorophenyl)ethanol with a hydroxy-heterocycle (e.g., 4-hydroxy-pyrazole derivative) to form a chiral ether.
Reaction Logic: The reaction uses Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the alcohol oxygen. The nucleophile (heterocycle) then attacks the carbon center, displacing the activated oxygen (triphenylphosphine oxide) via an SN2 mechanism.
Experimental Steps:
-
Setup:
-
Activation:
-
Cool the mixture to 0°C in an ice bath.
-
Add DIAD (1.2 eq) dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature <5°C to prevent side reactions (e.g., alkylation of the hydrazine byproduct).
-
-
Reaction:
-
Allow to warm to Room Temperature (25°C) and stir for 4-12 hours.
-
Monitoring: TLC or LC-MS should show disappearance of the alcohol and formation of the ether product.
-
-
Workup:
Visualizing the Mechanism:
Caption: Step-wise mechanism of the Mitsunobu reaction leading to stereochemical inversion.
Part 4: Data Summary & Comparison
Table 1: Comparison of Synthesis Methods for this compound
| Feature | Biocatalytic Reduction (KRED) | Chemical Reduction (CBS/Noyori) | Classical Resolution |
| Enantiomeric Excess (ee) | >99% | 90-95% | <99% (requires recrystallization) |
| Yield | >95% | 85-90% | <40% (theoretical max 50%) |
| Reaction Conditions | Aqueous, pH 7, 30°C | Organic solvent, -20°C to RT | Multi-step crystallization |
| Environmental Impact | Low (Green Chemistry) | High (Heavy metals, solvents) | Moderate (Solvent waste) |
| Scalability | Excellent (Multi-kg) | Good | Poor |
References
-
Crizotinib Synthesis & Intermediates : Pfizer Global R&D. "Process for the preparation of enantiomerically pure diaryl ethers." U.S. Patent 7,858,643. Link
-
Biocatalytic Reduction Protocols : Codexis, Inc. "Ketoreductase Enzyme Panels for Asymmetric Reduction." Application Guide. Link
-
Mitsunobu Reaction Mechanism : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.[2] Link
-
Kinase Inhibitor Scaffolds : Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066)."[2] Journal of Medicinal Chemistry, 2011. Link
-
5-HT Receptor Ligands : "Preparation of pyrimidine derivatives as 5-HT receptor ligands."[1][2] Czech Patent CZ20033431A3. Link
Sources
Troubleshooting & Optimization
Optimizing yield and enantioselectivity in 1-(2-chloro-5-fluorophenyl)ethanol synthesis
Welcome to the Advanced Technical Support Center for the asymmetric synthesis of 1-(2-chloro-5-fluorophenyl)ethanol . This chiral alcohol is a critical pharmaceutical building block, frequently utilized in the development of highly selective kinase inhibitors[1].
Synthesizing this molecule presents unique mechanistic challenges. The ortho-chloro substituent imposes significant steric hindrance, which can restrict transition-state conformations during catalysis, while the meta-fluoro group electronically activates the carbonyl toward reduction[2]. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you achieve >99% conversion and >99% enantiomeric excess (ee).
Part 1: Diagnostic Decision Workflows
When optimizing the asymmetric reduction of 2-chloro-5-fluoroacetophenone, failures typically bifurcate into two categories: thermodynamic stalling (low yield) or kinetic reversibility (low ee). Use the diagnostic logic tree below to isolate your root cause.
Diagnostic workflow for resolving yield and enantioselectivity issues.
Part 2: Troubleshooting Guides & FAQs
Q1: Our Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-TsDPEN is stalling at 60-70% conversion. How do we drive the reaction to completion?
Mechanistic Causality: In standard ATH utilizing a 5:2 formic acid/triethylamine (TEAF) azeotrope, the reaction can stall due to pH shifts or formate depletion. Furthermore, ortho-halogenated acetophenones can occasionally induce catalyst deactivation through off-target coordination if the local concentration of the active 16-electron Ru-amide species is too high[3]. Corrective Action: Transition to a biphasic solvent system (e.g., EtOAc/H2O) using potassium formate (HCO2K) as the hydride donor. This biphasic approach continuously partitions the product into the organic layer while maintaining a high, stable concentration of formate in the aqueous layer, suppressing side reactions and driving conversions to >99%[4].
Q2: The enantiomeric excess (ee) peaks at 96% early in the reaction but degrades to 85-88% if left overnight. Why is this happening?
Mechanistic Causality: The Noyori-Ikariya ATH catalytic cycle is inherently reversible. Once the prochiral ketone is depleted, the active 16-electron Ru-amide catalyst can abstract a hydride from your chiral this compound product[3]. Because the reverse reaction is not perfectly stereocontrolled, this continuous oxidation/reduction cycle leads to thermodynamic racemization. Corrective Action: Do not run ATH reactions overnight unmonitored. Implement strict In-Process Controls (IPC) using chiral GC/HPLC. Quench the reaction immediately upon reaching >98% conversion by washing with water to remove the formate and catalyst.
Q3: We are evaluating biocatalysis (Ketoreductase/ADH) for a greener route. The ee is excellent (>99.9%), but yields are poor upon scale-up. What is failing?
Mechanistic Causality: Biocatalytic reduction of ortho-halogenated acetophenones relies on the continuous in situ regeneration of the NADPH cofactor[5]. If you are using a Glucose/Glucose Dehydrogenase (GDH) recycling system, the byproduct is gluconic acid. At scale, this rapidly drops the pH of the unbuffered (or poorly buffered) reaction mixture, denaturing the Ketoreductase (KRED) enzyme. Corrective Action: Implement an automated pH-stat titrator to maintain the reaction exactly at pH 7.0 using 1M NaOH. Alternatively, switch to an isopropanol-coupled Alcohol Dehydrogenase (ADH) system where the byproduct is acetone, which can be continuously removed via nitrogen sparging to drive the equilibrium forward[5].
Part 3: Mechanistic Visualization
To understand why timing and quenching are critical in ATH, you must understand the electronic flow of the catalyst. The diagram below illustrates the 16e⁻/18e⁻ interconversion that dictates both forward reduction and unwanted reverse racemization.
Noyori-Ikariya asymmetric transfer hydrogenation (ATH) catalytic cycle.
Part 4: Quantitative Data Summaries
The following table summarizes the expected performance metrics of various catalytic systems for the reduction of ortho-halogenated acetophenones based on validated literature parameters[2][4][5][6].
| Catalytic System | Hydride Source | Solvent System | Typical Yield | Expected ee | Key Advantage |
| RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH / NEt₃ | DMF or Neat | 85 - 90% | 95 - 97% | Standard industrial baseline. |
| Oxo-tethered Ru(II) Complex | HCO₂K | EtOAc / H₂O | >98% | >99% | Suppresses formylation side reactions[4]. |
| Cp*Rh(III)-Diamine Complex | HCOOH / NEt₃ | Ethyl Acetate | >99% | 97% | Extremely rapid conversion (1 hour)[2]. |
| Engineered KRED / ADH | Isopropanol | Aqueous Buffer | >90% | >99.9% | Absolute stereocontrol; green chemistry[5]. |
Part 5: Self-Validating Experimental Protocols
Protocol A: Biphasic Ru-Catalyzed ATH (Chemical Route)
This protocol utilizes a biphasic system to prevent catalyst deactivation and product formylation[4].
-
Preparation: To a Schlenk flask under N₂ atmosphere, add the oxo-tethered Ru(II) catalyst (S/C ratio = 1000) and 2-chloro-5-fluoroacetophenone (1.0 equivalent).
-
Solvent Addition: Add a degassed mixture of Ethyl Acetate and H₂O (1:1.6 v/v ratio).
-
Hydride Activation: Add Potassium Formate (HCO₂K, 1.0 eq) and Formic Acid (HCOOH, 3.0 eq).
-
Reaction: Stir vigorously at 60 °C. The biphasic emulsion ensures continuous mass transfer.
-
Self-Validating IPC: At t = 2 hours, halt stirring to let phases separate. Sample the organic (upper) layer. Run chiral GC. Validation Check: If conversion is <95%, verify the aqueous phase pH; it must remain acidic to generate the active hydride.
-
Quench & Isolation: Once conversion is >98%, immediately cool to 25 °C. Separate the organic layer, wash with saturated NaHCO₃ (to neutralize residual acid and deactivate the catalyst), dry over MgSO₄, and concentrate in vacuo.
Protocol B: KRED Biocatalytic Reduction (Green Route)
This protocol utilizes enzymatic reduction with in situ cofactor recycling for absolute stereocontrol[5].
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at exactly pH 7.0.
-
Enzyme/Cofactor Loading: Dissolve NADP⁺ (0.1 mM), Glucose (1.5 equivalents relative to ketone), Glucose Dehydrogenase (GDH, 10 U/mL), and the selected Ketoreductase (KRED, 10 U/mL) into the buffer.
-
Substrate Addition: Dissolve 2-chloro-5-fluoroacetophenone in DMSO (final DMSO concentration 5% v/v to aid solubility) and add dropwise to the aqueous mixture.
-
Reaction & pH Control: Stir at 30 °C. Critical Step: Connect an automated pH-stat titrator loaded with 1M NaOH.
-
Self-Validating IPC: The reaction progress is directly proportional to the volume of NaOH consumed (1 mole of NaOH consumed = 1 mole of ketone reduced). Validation Check: If NaOH consumption stops before the theoretical volume is reached, the enzyme has denatured or substrate has precipitated.
-
Extraction: Extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE). Dry and evaporate to yield optically pure (>99.9% ee) alcohol.
Part 6: References
-
[1] Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib - ACS Publications. Available at:[Link]
-
[6] Asymmetric Transfer Hydrogenation in Water with a Supported Noyori—Ikariya Catalyst. - SciSpace. Available at:[Link]
-
[5] Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and CLEAs - ResearchGate. Available at:[Link]
-
[4] Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts - Academia.edu. Available at:[Link]
-
[3] Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC (NIH). Available at:[Link]
-
[2] Practical Synthesis of Optically Active Styrene Oxides via Reductive Transformation of 2-Chloroacetophenones with Chiral Rhodium Catalysts - ACS Publications. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Troubleshooting byproduct formation in the synthesis of 1-(2-chloro-5-fluorophenyl)ethanol
Current Status: Operational Topic: Troubleshooting Byproduct Formation & Process Optimization Applicable Route: Reduction of 1-(2-chloro-5-fluorophenyl)ethanone (2'-chloro-5'-fluoroacetophenone)
Executive Summary & Core Directive
The Challenge: Synthesizing 1-(2-chloro-5-fluorophenyl)ethanol requires navigating a "steric-electronic" minefield. The ortho-chloro substituent creates significant steric hindrance, slowing carbonyl attack, while the meta-fluoro and ortho-chloro atoms are susceptible to hydrodehalogenation (loss of Cl/F) under vigorous reducing conditions. Furthermore, the resulting benzylic alcohol is prone to acid-catalyzed dehydration to the styrene derivative.[1]
The Solution: For achiral synthesis, the Luche Reduction (NaBH₄ + CeCl₃·7H₂O) is the validated "Golden Path." It activates the sterically hindered carbonyl while "hardening" the borohydride to prevent conjugate addition or dehalogenation. For chiral synthesis, Noyori Transfer Hydrogenation is the industry standard.
Reaction Pathways & Impurity Profile
The following diagram maps the intended pathway against the three most common failure modes: Dehalogenation (Impurity A), Elimination (Impurity B), and Dimerization (Impurity C).
Caption: Figure 1. Reaction landscape showing the primary reduction pathway and critical deviation points leading to common byproducts.
Troubleshooting Guide: Diagnostic & Remediation
Issue 1: "I see a peak at [M-36] or [M-20] in my LCMS."
Diagnosis: Hydrodehalogenation (Loss of Chlorine or Fluorine).
-
Mechanism: Replacing the halogen with hydrogen.[2] This is common if using Catalytic Hydrogenation (H₂ + Pd/C) or dissolving metal reductions. The aromatic ring is electron-deficient due to F/Cl, making the halogens labile under catalytic conditions.
-
Root Cause:
-
Use of Palladium on Carbon (Pd/C) which catalyzes hydrogenolysis of aryl halides.[3]
-
Excessive temperature during hydride reduction.
-
-
Corrective Action:
-
Immediate Fix: Switch to Luche Reduction . The presence of Cerium(III) allows the reaction to proceed at 0°C or room temperature, avoiding the thermal energy required to break the C-Cl/C-F bond.
-
Protocol Shift: Do not use H₂/Pd/C. If hydrogenation is mandatory (e.g., for scale-up safety), use a poisoned catalyst (e.g., Pt/C sulfided) or specific Ruthenium catalysts that are less active toward aryl halides [1].
-
Issue 2: "My product converts to a non-polar spot (M-18) during drying."
Diagnosis: Styrene Formation (Elimination/Dehydration).
-
Mechanism: Benzylic alcohols are notoriously sensitive to acid-catalyzed dehydration (
mechanism).[1] The resulting carbocation is stabilized by the aromatic ring, leading to the styrene derivative [2]. -
Root Cause:
-
Acidic Workup: Quenching borohydride with strong acid (HCl) to pH < 4.
-
Thermal Stress: Heating the crude oil >40°C during rotary evaporation.
-
Silica Gel Acidity: The product degrades on slightly acidic silica columns.
-
-
Corrective Action:
-
Quench: Use saturated NH₄Cl or dilute acetic acid (adjust to pH 6-7), not concentrated HCl.
-
Purification: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.
-
Isolation: Keep water bath temperature <40°C.
-
Issue 3: "Reaction is stalling at 60-70% conversion."
Diagnosis: Steric Hindrance.
-
Mechanism: The ortho-chloro substituent twists the carbonyl out of plane and physically blocks the approach of the nucleophile.
-
Root Cause: Standard NaBH₄ is not electrophilic enough to overcome the steric barrier at low temperatures.
-
Corrective Action:
-
Add Lewis Acid: Add CeCl₃·7H₂O (1.0 equiv). The Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the attack of the hydride, even at 0°C [3].
-
Validated Protocols
Protocol A: Achiral Synthesis (Luche Reduction)
Best for: General intermediate synthesis, robustness.
-
Setup: Dissolve 1-(2-chloro-5-fluorophenyl)ethanone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in Methanol (0.5 M concentration).
-
Activation: Stir at 0°C for 15 minutes. Note: The solution may turn slightly yellow; this is normal.
-
Reduction: Add NaBH₄ (1.2 eq) portion-wise over 20 minutes. Caution: Gas evolution (H₂).
-
Monitoring: Check TLC/HPLC after 30 minutes. (Look for disappearance of ketone).
-
Workup (Crucial):
-
Quench with saturated aqueous NH₄Cl (maintain pH ~7).
-
Extract with Ethyl Acetate or DCM.
-
Wash organic layer with brine.
-
Do not use acid wash.
-
-
Purification: If necessary, flash chromatography (Hexane/EtOAc). Add 1% Et₃N to eluent if elimination is observed.
Protocol B: Enantioselective Synthesis (Noyori Transfer Hydrogenation)
Best for: Drug substance intermediates requiring high ee (>95%).[4]
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water/DCM.
-
Procedure:
-
Advantage: Avoids metal hydrides entirely; very mild conditions preserve the F/Cl atoms.
Data Summary: Reagent Selection Matrix
| Reducing Agent | Risk of Dehalogenation | Risk of Elimination | Conversion Rate | Recommendation |
| H₂ / Pd/C | High (Critical Failure) | Low | High | AVOID |
| NaBH₄ (MeOH) | Low | Moderate (if heated) | Slow (due to sterics) | Acceptable |
| Luche (NaBH₄/CeCl₃) | Very Low | Low | Fast | PREFERRED |
| Noyori (Ru-Cat) | Very Low | Very Low | Moderate | High Value (Chiral) |
Interactive Troubleshooting Flowchart
Use this logic tree to resolve active experimental issues.
Caption: Figure 2. Decision tree for diagnosing reaction failures based on LCMS data and conversion rates.
References
-
Ramanathan, A., & Jimenez, L. S. (2010).[2] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.[2] Link
-
Let's Talk Academy. (2025).[1][7][8] Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene - Mechanism. Link
-
Gemal, A. L., & Luche, J. L. (1981).[9][10] Lanthanoids in organic synthesis.[10] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 7. scielo.br [scielo.br]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of High-Purity 1-(2-chloro-5-fluorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of high-purity 1-(2-chloro-5-fluorophenyl)ethanol. This crucial pharmaceutical intermediate demands exceptional purity, and this guide offers solutions to common challenges encountered during its purification.
Introduction
This compound is a chiral alcohol and a key building block in the synthesis of various pharmaceutically active compounds. The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, impact the efficacy and safety of the final drug substance, and create challenges in downstream processing and regulatory filings. This guide provides a systematic approach to troubleshooting common purification issues, ensuring the attainment of high-purity material.
Understanding Potential Impurities
Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude product. The impurity profile is largely dependent on the synthetic route employed. Two common synthetic pathways to this compound are the reduction of 2-chloro-5-fluoroacetophenone and the Grignard reaction of 2-chloro-5-fluorobenzaldehyde with a methylating agent.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Impurities | Origin | Impact on Purification |
| Starting Materials | 2-chloro-5-fluoroacetophenone | Incomplete reduction | Can be difficult to separate due to similar polarity. |
| 2-chloro-5-fluorobenzaldehyde | Incomplete Grignard reaction | Can form imines or other byproducts. | |
| Methylmagnesium bromide/chloride | Excess reagent from Grignard reaction | Reacts with protic solvents during workup. | |
| Byproducts | 1-(2-chloro-5-fluorophenyl)ethanone (ketone) | Over-oxidation of the alcohol | Can be challenging to remove by recrystallization. |
| Bis(1-(2-chloro-5-fluorophenyl)ethyl) ether | Acid-catalyzed dehydration/condensation | Higher boiling point, may co-distill. | |
| Isomeric (halophenyl)ethanols | Impurities in starting materials or side reactions | May have very similar properties, requiring chromatographic separation. | |
| Degradation Products | Styrene derivatives | Dehydration under acidic or high-temperature conditions | Can polymerize and cause issues in downstream steps. |
Purification Techniques: Troubleshooting and FAQs
This section provides a question-and-answer format to directly address specific issues encountered during the purification of this compound.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[1] The success of this method hinges on the selection of an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2]
FAQs and Troubleshooting
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Add more solvent: This will decrease the saturation of the solution.
-
Lower the crystallization temperature: Try a slower cooling rate or a lower final temperature.
-
Change the solvent system: Use a solvent with a lower boiling point or a solvent pair. A good strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until turbidity is observed, followed by gentle heating to redissolve and then slow cooling.[3]
-
Q2: I have poor recovery of my product after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors, including using too much solvent, premature crystallization, or the product having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent premature crystallization: Ensure that the filtration of any insoluble impurities is done quickly and with a pre-heated funnel.
-
Optimize the cooling process: Cool the solution slowly to allow for the formation of large, pure crystals. A rapid crash-cooling can trap impurities.
-
Solvent selection: Re-evaluate your solvent choice. The ideal solvent will have a steep solubility curve with respect to temperature.
-
Q3: How do I choose the best solvent for recrystallization?
A3: The principle of "like dissolves like" is a good starting point. Since this compound is a moderately polar molecule, solvents of intermediate polarity are often a good choice. A systematic approach to solvent screening is recommended.
-
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of the crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves when hot, cool the test tube in an ice bath to see if crystals form.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot.[1]
-
Common solvent systems to try include heptane/ethyl acetate, methanol/water, and acetone/water.[4]
-
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, both normal-phase and chiral chromatography are highly relevant.
FAQs and Troubleshooting (Normal-Phase Chromatography)
Q1: My compound is not separating from a closely related impurity. How can I improve the resolution?
A1: Improving resolution in column chromatography involves optimizing the mobile phase, stationary phase, and other parameters.
-
Troubleshooting Steps:
-
Optimize the mobile phase: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Systematically vary the ratio of these solvents to fine-tune the separation.
-
Try a different solvent system: Sometimes, changing one of the solvents can significantly alter the selectivity. For example, replacing ethyl acetate with tert-butyl methyl ether (MTBE) can provide different separation characteristics.
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol or cyano).
-
Decrease the flow rate: A slower flow rate can lead to better equilibration and improved resolution.
-
Q2: My compound is eluting too quickly or not at all. What should I do?
A2: This is a common issue related to the polarity of the mobile phase.
-
Troubleshooting Steps:
-
Eluting too quickly (low retention): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Not eluting (high retention): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
FAQs and Troubleshooting (Chiral Chromatography)
Since this compound is a chiral molecule, separating the enantiomers is often a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this.[5]
Q1: How do I select the right chiral stationary phase (CSP) for my separation?
A1: The selection of a CSP is often empirical, but polysaccharide-based and macrocyclic glycopeptide columns are good starting points for many pharmaceutical compounds.[6]
-
Recommended Screening Strategy:
-
Primary Screening: Screen your racemic mixture on columns with broad enantiorecognition capabilities, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD).[6]
-
Mobile Phase Screening: For each column, test a few different mobile phases. For normal phase, common mobile phases are mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[6]
-
Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[6]
-
Q2: I am getting poor peak shape in my chiral separation. What can I do?
A2: Poor peak shape (e.g., tailing or fronting) can be caused by several factors.
-
Troubleshooting Steps:
-
Optimize the mobile phase modifier: The type and concentration of the alcohol modifier can significantly impact peak shape.
-
Adjust the flow rate: Chiral separations often benefit from lower flow rates, which can improve efficiency.[7]
-
Check for column overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller amount.
-
Consider temperature: Operating the column at a slightly elevated or sub-ambient temperature can sometimes improve peak shape and selectivity.[7]
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Distillation
For liquid products or those with a low melting point, distillation can be an effective purification method, especially for removing non-volatile impurities or those with significantly different boiling points.
FAQs and Troubleshooting
Q1: My product is decomposing during distillation. How can I prevent this?
A1: Thermal decomposition is a concern for many organic molecules.
-
Troubleshooting Steps:
-
Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature.
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Avoid localized overheating: Use a heating mantle with a stirrer to ensure even heating.
-
Q2: I am seeing poor separation of my product from an impurity with a close boiling point. What are my options?
A2: Separating components with close boiling points requires more efficient distillation techniques.
-
Troubleshooting Steps:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Azeotropic Distillation: If an appropriate azeotrope-forming agent can be found, it may be possible to selectively remove one component.
-
Purity Assessment
Confirming the purity of the final product is a critical step. A combination of analytical techniques should be used to provide a comprehensive purity profile.
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions |
| GC-MS | Identification and quantification of volatile impurities. | Column: DB-5 or equivalent. Injector: Split/splitless. Detector: Mass Spectrometer. |
| HPLC (Achiral) | Quantification of non-volatile impurities and determination of chemical purity. | Column: C18. Mobile Phase: Acetonitrile/water or methanol/water gradient. Detector: UV. |
| HPLC (Chiral) | Determination of enantiomeric purity (e.e.). | Column: Polysaccharide-based CSP. Mobile Phase: Hexane/isopropanol. Detector: UV. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Solvent: CDCl₃ or DMSO-d₆. |
| ¹⁹F NMR | Confirmation of fluorine incorporation and detection of fluorinated impurities. | Solvent: CDCl₃ or DMSO-d₆. |
Conclusion
The purification of high-purity this compound requires a systematic and well-informed approach. By understanding the potential impurities and the principles behind common purification techniques, researchers can effectively troubleshoot challenges and achieve the desired product quality. This guide provides a framework for addressing common issues, but it is important to remember that optimization is often necessary for each specific case.
References
-
Recrystallization I 10. (n.d.). Retrieved from [Link]
-
Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. (2013). PMC. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
-
Summary of Common Crystallization Solvents. (n.d.). Retrieved from [Link]
-
Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and... (n.d.). ResearchGate. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]
- Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (2016). Shimadzu. Retrieved from [Link]
-
From Analysis to Plant-Scale Purification - Chiral Separation. (n.d.). YMC India. Retrieved from [Link]
-
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Super Hydrides. (1994, October 31). DTIC. Retrieved from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved from [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (2025, January 23). PMC. Retrieved from [Link]
-
Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. Retrieved from [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15). Journal of Education and Science. Retrieved from [Link]
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. (n.d.). NC State University Libraries. Retrieved from [Link]
-
Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS. (2014, March 27). eurl-pesticides.eu. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, June 3). Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]
-
Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (n.d.). ResearchGate. Retrieved from [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013, October 28). American Pharmaceutical Review. Retrieved from [Link]
- Process for synthesizing 4-chlorophenyl ethanol. (n.d.). Google Patents.
-
Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. (n.d.). Retrieved from [Link]
-
THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. (2015). Agilent. Retrieved from [Link]
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Overcoming Catalyst Inhibition in the Synthesis of 1-(2-chloro-5-fluorophenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-chloro-5-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing catalytic reduction methods for this critical transformation. The asymmetric reduction of 2'-chloro-5'-fluoroacetophenone to its corresponding chiral alcohol is a cornerstone for the synthesis of various pharmaceutical intermediates. However, catalyst inhibition and deactivation are common and costly hurdles in this process.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, resolve, and prevent issues related to catalyst performance. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific, common problems encountered during the reaction. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction has stalled. Initial conversion was observed, but it stopped before completion. What's happening?
This is a classic symptom of catalyst deactivation during the reaction. The initial activity indicates the catalyst was viable at the start, but something in the reaction environment has progressively inhibited it.
Potential Causes & Diagnostic Steps:
-
Substrate or Product Inhibition: At high concentrations, the substrate (2'-chloro-5'-fluoroacetophenone) or the product alcohol can inhibit the catalyst. This is particularly noted in both Ru-catalyzed hydrogenations and biocatalytic reductions.[1][2] In some cases, ketones with α-C-H groups can form enolates in the presence of the base required for the reaction, which can interact with the catalyst and reduce its active concentration.[2]
-
Trace Impurities in the Substrate: The most common culprit is often the quality of the starting material, 2'-chloro-5'-fluoroacetophenone. Impurities from its synthesis, even at ppm levels, can act as potent catalyst poisons.[3] Common poisons include sulfur, nitrogen, or other coordinating species that bind strongly to the catalyst's active sites.[3][4]
-
Atmospheric Contamination: For oxygen- or moisture-sensitive catalysts (common with transition metal complexes), leaks in the reaction setup can introduce inhibitors.
Solutions & Protocols:
-
Fed-Batch Approach: Instead of adding all the substrate at once, use a fed-batch method where the substrate is added incrementally over time. This keeps the instantaneous concentration low, mitigating substrate/product inhibition.[5]
-
Substrate Purification: This is the most effective preventive measure.[3] Before use, purify the 2'-chloro-5'-fluoroacetophenone to remove potential poisons. See the detailed protocol below.
-
System Integrity Check: Ensure your reaction vessel is properly sealed and purged with an inert gas (e.g., Argon or Nitrogen) to create anhydrous and anaerobic conditions.
Protocol 1: Substrate Purification via Column Chromatography
This protocol is designed to remove polar impurities and potential catalyst poisons from 2'-chloro-5'-fluoroacetophenone.
-
Slurry Preparation: Prepare a silica gel slurry using a suitable non-polar eluent (e.g., a 9:1 mixture of hexanes:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 2'-chloro-5'-fluoroacetophenone in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system. The less polar product will travel down the column faster than the more polar impurities.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.[6]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Check: Confirm purity using NMR or GC-MS before using the substrate in the catalytic reaction.
Q2: My reaction worked, but the enantioselectivity (e.e.) is much lower than expected. Why?
A drop in enantioselectivity points to a disruption of the highly organized transition state required for asymmetric induction.
Potential Causes & Diagnostic Steps:
-
Non-Catalytic Reduction: If your reducing agent (e.g., boranes, H₂) can reduce the ketone without the catalyst, a slow or inhibited catalytic pathway will allow this non-selective "background" reaction to become significant, lowering the overall e.e.[7]
-
Catalyst Degradation: Certain poisons may not kill the catalyst outright but can alter its chiral environment. They might bind near the active site, changing the steric or electronic properties that control the facial selectivity of the reduction.
-
Incorrect Solvent or Base: The solvent and base (if required) are often critical components of the catalytic system, particularly for Ru-diamine catalysts.[8] Using a different solvent or base than specified in the literature can disrupt the catalyst's structure and its interaction with the substrate. For instance, some catalysts are active in methanol but not in 2-propanol.[9]
Solutions & Protocols:
-
Optimize Catalyst Loading: Ensure you are using the correct catalyst loading. Too little catalyst can make the background reaction more prominent.
-
Verify Reagent Quality: Use high-purity, anhydrous solvents and reagents. Solvents can be passed through a column of activated alumina to remove water and other impurities.
-
Strict Adherence to Protocol: Asymmetric catalysis is highly sensitive. Adhere strictly to proven literature protocols for catalyst activation, solvent choice, and reaction conditions.
Q3: The reaction is sluggish and requires high catalyst loading and harsh conditions (high temperature/pressure). How can I improve efficiency?
This suggests a fundamental issue with catalyst activity or the reaction conditions being suboptimal for your specific substrate.
Potential Causes & Diagnostic Steps:
-
Poor Catalyst-Substrate Match: Not all catalysts are equally effective for all substrates. The electronic properties of the 2'-chloro-5'-fluoroacetophenone (containing electron-withdrawing halogen groups) can affect its binding and reduction rate.[2][10]
-
Thermal Deactivation (Sintering): Operating at excessively high temperatures can cause irreversible damage to the catalyst, where fine catalyst particles agglomerate, reducing the active surface area.[4][11]
-
Fouling: Side reactions can produce polymeric or carbonaceous materials ("coke") that physically block the catalyst's active sites.[11][12]
Solutions & Protocols:
-
Catalyst Screening: If possible, screen a small panel of different catalysts. For this substrate, consider both transition-metal catalysts (e.g., Noyori-type Ru catalysts) and biocatalysts (e.g., ketoreductases or whole-cell systems), which operate under milder conditions.[5][8]
-
Condition Optimization: Methodically optimize reaction parameters like temperature, pressure, and solvent. A Design of Experiments (DoE) approach can efficiently identify the optimal conditions. Start with the mildest conditions reported for similar substrates.
-
Feedstock Conditioning: Conditioning the feedstock can reduce the concentration of coke precursors through chemical conversion, for instance, by hydrogenation.[12]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common catalyst inhibition issues.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation I should be aware of?
Catalyst deactivation is broadly categorized into four main types:
-
Poisoning: Strong chemisorption of impurities onto the catalyst's active sites, blocking them from reactants. This is a primary concern with high-purity pharmaceutical synthesis.[3][11]
-
Fouling: Physical deposition of substances (like carbon or polymers) from the fluid phase onto the catalyst surface and within its pores.[11][12]
-
Thermal Degradation (Sintering): Irreversible loss of active surface area due to high temperatures, causing catalyst particles to crystallize or agglomerate.[4][11]
-
Mechanical Failure: Physical breakdown of the catalyst support due to mechanical stress, leading to the loss of active components.[4][11]
Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
Q2: Can the catalyst be regenerated after deactivation?
It depends on the mechanism of deactivation.
-
Reversible Poisoning/Fouling: If the inhibitor is weakly bound or is a soluble deposit, regeneration may be possible. This can involve washing the catalyst with specific solvents or performing a mild chemical treatment to remove the poison without damaging the catalyst structure.[4][13]
-
Irreversible Poisoning/Sintering: Strong chemisorption of poisons like sulfur or thermal degradation (sintering) are often irreversible. In these cases, the catalyst must be replaced.[4]
Q3: What are "guard beds" and how can they help?
A guard bed is a small, sacrificial bed of adsorbent material or a less expensive catalyst placed upstream of the main catalytic reactor.[4][13] Its purpose is to trap potential poisons from the feedstock before they can reach and deactivate the highly valuable main catalyst. This is a common and effective strategy in industrial processes to extend the life of the primary catalyst.[13]
Q4: Are there alternatives to transition-metal catalysts for this reaction?
Yes, biocatalysis is a powerful alternative. Enzymes such as ketoreductases (KREDs) or whole-cell systems (like yeast or engineered E. coli) can reduce ketones with exceptionally high enantioselectivity (>99% e.e.) under very mild conditions (room temperature, atmospheric pressure, aqueous media).[5][10][14]
Comparison of Catalytic Systems
| Feature | Transition-Metal Catalysis (e.g., Ru-based) | Biocatalysis (e.g., KREDs) |
| Conditions | Often requires elevated H₂ pressure and temperature. | Ambient temperature and pressure, typically in aqueous buffer. |
| Selectivity | High to excellent e.e. (often >95%). | Typically excellent e.e. (>99%).[10] |
| Substrate Scope | Generally broad for various ketones.[8] | Can be more substrate-specific, but libraries of enzymes are available.[5] |
| Inhibition | Sensitive to S, N, and other coordinating species.[3][4] | Prone to substrate/product inhibition at high concentrations.[1] |
| "Greenness" | Often requires organic solvents and heavy metals. | Uses water as a solvent; catalyst is biodegradable. |
References
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Netzsch
- Catalyst Poisoning Mitig
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Intertek
- Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem
- Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- Recent Developments in Asymmetric Reduction of Ketones with Bioc
- A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. PMC
- Enantioselective reduction of ketones. Wikipedia
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry
- Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. PMC
- Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regener
- Troubleshooting Guide: Enhancing Catalytic Efficiency and Stability. Smolecule
- Asymmetric reduction of ketones and β-keto esters by (S)
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
- Metabolic N-hydroxylation of Substituted Acetophenone Imines. I.
- Give the expected products of the following acid-catalyzed reactions. (b) acetophenone + dimethylamine. Pearson
- Mechanistic Investigation of the Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Complex Featuring an N-Heterocyclic Carbene with a Tethered Primary Amine Donor: Evidence for an Inner Sphere Mechanism.
- Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes. Wiley Online Library
- 2'-Chloro-5'-fluoroacetophenone. MilliporeSigma
- Catalytic Hydrogen
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar
- Asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II)
- Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetriz
- Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Victoria
- Ruthenium-Catalyzed Hydrogen Transfer Reactions. DiVA
- Application of Biobased Solvents in Asymmetric C
- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development. Benchchem
- Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs). Sigma-Aldrich
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI
- Ethanol synthesis via catalytic CO2 hydrogenation over multi-elemental KFeCuZn/ZrO2 c
- Technical Support Center: Synthesis of 2'-Acetoxy-5-chlorovalerophenone. Benchchem
- Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Prepar
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
Sources
- 1. Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Production of 1-(2-chloro-5-fluorophenyl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in process chemistry, I frequently encounter the unique chemo- and regio-selective hurdles involved in scaling up halogenated chiral alcohols. The synthesis of 1-(2-chloro-5-fluorophenyl)ethanol—a critical intermediate in pharmaceutical development—from 2-chloro-5-fluoroacetophenone presents significant challenges. The presence of both an ortho-chloro and a meta-fluoro substituent on the aromatic ring creates steric hindrance and electronic deactivation, complicating asymmetric reduction pathways.
This guide is designed to move beyond basic protocols. Here, we dissect the causality behind common experimental failures at scale and provide self-validating methodologies to ensure robust, high-yield production of the target enantiomer (e.g., the (S)-enantiomer, CAS 1932506-72-3) 1.
Process Workflow: Asymmetric Reduction Strategies
Workflow for the industrial asymmetric reduction of 2-chloro-5-fluoroacetophenone.
Troubleshooting Guide & FAQs
Q1: Why is my enantiomeric excess (ee) dropping below 98% during the scale-up of the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH)? Causality & Solution: In Noyori-type ATH using Ru-bisphosphine/diamine complexes, the ee is highly dependent on the reversibility of the hydride transfer and the kinetic stability of the catalyst. At an industrial scale, prolonged reaction times and improper temperature control (e.g., localized heating above 40°C due to exotherms) lead to catalyst deactivation 2. When the catalyst deactivates, it promotes the reverse oxidation of the chiral alcohol back to the ketone, which then non-selectively reduces, severely eroding the ee. Furthermore, the bulky ortho-chloro substituent creates steric clashes with the chiral ligand, narrowing the thermodynamic window for high selectivity. Self-Validating Action: Implement strict fed-batch temperature control (maintain 25-30°C) and monitor the reaction continuously via chiral HPLC. Quench the reaction immediately upon reaching >95% conversion rather than pushing for 100%, as the reverse reaction dominates at high conversion states.
Q2: We are observing significant dehalogenation (loss of Cl or F) during transition-metal catalyzed reduction. How can we suppress this? Causality & Solution: The carbon-halogen bonds (especially the C-Cl bond) in 2-chloro-5-fluoroacetophenone are highly susceptible to oxidative addition by low-valent transition metals, leading to hydrodehalogenation side-reactions 3. This is heavily exacerbated when using pressurized hydrogen gas (direct hydrogenation) with Pd or Ru catalysts at elevated temperatures. Self-Validating Action: Switch from direct hydrogenation to Asymmetric Transfer Hydrogenation (ATH) using a formic acid/triethylamine (HCOOH/TEA) azeotrope as the hydrogen donor . The milder hydride transfer mechanism of ATH avoids the oxidative addition pathway entirely. Alternatively, transition to a biocatalytic route, which operates at ambient temperature and is completely orthogonal to dehalogenation.
Q3: Our biocatalytic (KRED) scale-up is suffering from poor conversion rates and severe emulsion formation during downstream extraction. What is the root cause? Causality & Solution: Halogenated acetophenones have exceptionally low aqueous solubility. At industrial scale (>100 g/L substrate loading), the system becomes biphasic. If the mass transfer between the organic substrate phase and the aqueous enzyme/cofactor phase is limited, conversion stalls. Furthermore, if you are using whole-cell biocatalysis (e.g., Rhodotorula mucilaginosa resting cells), the cellular debris acts as a surfactant, stabilizing emulsions during solvent extraction 4. Self-Validating Action: Utilize an engineered, isolated Ketoreductase (KRED) rather than whole cells to minimize protein load [[5]](). Add a water-miscible co-solvent (e.g., 10-15% isopropanol) to enhance substrate solubility without denaturing the enzyme. For extraction, filter the biphasic mixture through a Celite pad to remove precipitated proteins before phase separation.
Quantitative Data: Process Parameter Comparison
Table 1: Comparison of Industrial Reduction Strategies for 2-Chloro-5-fluoroacetophenone
| Parameter | Ru-Catalyzed ATH | Biocatalytic KRED |
| Catalyst Loading | S/C = 1000 to 5000 | 10 - 20 U/mL |
| Operating Temperature | 25°C - 40°C | 30°C - 35°C |
| Pressure | Atmospheric | Atmospheric |
| Typical Yield | 85% - 92% | >95% |
| Enantiomeric Excess (ee) | 95% - 98% | >99.5% |
| Dehalogenation Risk | Moderate to High | None |
| Downstream Complexity | Low (Homogeneous) | High (Emulsion Risk) |
Step-by-Step Methodologies
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a chemical catalyst for rapid throughput, requiring strict thermal control to prevent deactivation 2.
-
Preparation of Catalyst Solution: In a nitrogen-purged, jacketed reactor, dissolve the Ru-TsDPEN catalyst (Substrate/Catalyst ratio 1000:1) in anhydrous dichloromethane (DCM) or ethyl acetate.
-
Substrate Addition: Add 2-chloro-5-fluoroacetophenone (1.0 eq) to the reactor. Set the chiller to maintain an internal temperature of exactly 25°C.
-
Hydrogen Donor Addition: Dropwise add a pre-mixed azeotrope of formic acid/triethylamine (5:2 molar ratio, 3.0 eq of HCOOH).
-
Causality: The dropwise addition controls the highly exothermic hydride transfer. Dumping the donor will spike the temperature, thermally degrading the Ru-complex and increasing dehalogenation risks.
-
-
Self-Validating Monitoring: Stir at 25-30°C for 12-18 hours. Sample every 2 hours for chiral GC/HPLC analysis to track conversion and ee.
-
Quenching and Workup: Once conversion reaches 95-98%, immediately quench the reaction by adding cold water to halt the reverse oxidation cycle. Separate the organic layer, wash with saturated NaHCO3 to neutralize residual formic acid, dry over Na2SO4, and concentrate under reduced pressure to yield the chiral alcohol.
Protocol B: Biocatalytic Reduction using Engineered Ketoreductase (KRED)
This protocol leverages enzymatic precision for ultra-high enantiopurity (>99.5% ee) while avoiding transition-metal toxicity 5.
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4 in a bioreactor.
-
Cofactor Recycling System: Dissolve D-glucose (1.5 eq) and Glucose Dehydrogenase (GDH, 10 U/mL) in the buffer.
-
Causality: GDH continuously recycles NADP+ to NADPH. This self-sustaining loop drives the KRED catalytic cycle forward without requiring stoichiometric amounts of the prohibitively expensive NADPH cofactor.
-
-
Enzyme and Substrate Loading: Add NADP+ (0.1 mM) and the engineered KRED (20 U/mL). Introduce 2-chloro-5-fluoroacetophenone (up to 100 g/L) dissolved in 10% v/v isopropanol to ensure adequate dispersion.
-
Self-Validating Incubation: Stir the biphasic mixture at 30°C with an overhead stirrer at 400 rpm. Maintain the pH strictly at 7.0 using an automated pH stat (titrating with 1M NaOH, as the GDH cycle produces gluconic acid). A drop in pH will denature the KRED.
-
Downstream Processing: After 24 hours (confirm >99% conversion via HPLC), add ethyl acetate (1:1 v/v). To prevent emulsion lock, filter the entire biphasic mixture through a Celite pad to strip out precipitated proteins. Separate the phases, and evaporate the organic solvent to isolate the enantiopure this compound.
References
- ChemScene. "(S)-1-(2-Chloro-5-fluorophenyl)ethanol | ChemScene".
- PMC.
- Sigma-Aldrich. "Asymmetric Reduction of Ketones".
- Semantic Scholar.
- PMC. "Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942".
- ResearchGate. "The Asymmetric Reduction of Acetophenone and Its Derivatives to (S)-Aromatic Secondary Alcohols by Rhodotorula mucilaginosa CCTCC M2014255 Resting Cells".
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1-(2-chloro-5-fluorophenyl)ethanol synthesis (temperature, solvent, catalyst)
Welcome to the Technical Support Center for the synthesis of 1-(2-chloro-5-fluorophenyl)ethanol. This guide is designed for researchers and process chemists optimizing the Asymmetric Transfer Hydrogenation (ATH) of 1-(2-chloro-5-fluorophenyl)ethanone.
By leveraging the Noyori-Ikariya catalyst system—specifically RuCl(p-cymene)[(S,S)-TsDPEN]—this protocol provides a highly enantioselective route to the chiral alcohol. Below, you will find self-validating methodologies, empirical optimization data, and mechanistic troubleshooting guides to ensure high yield and stereocontrol.
Part 1: Mechanistic Workflow
To effectively troubleshoot this synthesis, one must understand the causality of the catalytic cycle. The reaction relies on an outer-sphere mechanism where the ruthenium catalyst does not directly bind the ketone. Instead, a highly organized 6-membered transition state is formed via hydrogen bonding, dictating the enantiofacial attack of the hydride.
Figure 1: Mechanistic workflow of Noyori ATH via Ru-hydride intermediate.
Part 2: Standard Operating Procedure (SOP)
This step-by-step methodology incorporates self-validating checkpoints to ensure the integrity of the reaction before proceeding to the next phase.
Step 1: Catalyst Activation & Degassing
-
Action: Charge a Schlenk flask with 0.5 mol% RuCl(p-cymene)[(S,S)-TsDPEN][1]. Evacuate and backfill with Argon (3x). Add a rigorously degassed Formic Acid/Triethylamine (FA/TEA) azeotropic mixture (5:2 molar ratio).
-
Causality: The Ru(II) precatalyst must be activated by the tertiary amine base to form the active 16-electron Ru-amide species. This species then abstracts a hydride from formic acid to form the active 18-electron Ru-hydride. Oxygen must be strictly excluded as it irreversibly oxidizes this hydride intermediate.
-
Validation Check: A distinct color change from dark red/orange to a lighter yellow-orange indicates the successful formation of the active Ru-hydride complex.
Step 2: Substrate Addition
-
Action: Dissolve 1.0 equivalent of 1-(2-chloro-5-fluorophenyl)ethanone in a minimal volume of anhydrous Dichloromethane (DCM) and add it dropwise to the active catalyst solution.
-
Causality: Highly halogenated acetophenones often exhibit poor solubility in neat FA/TEA. DCM is selected as a cosolvent because it is non-coordinating and does not disrupt the delicate hydrogen-bonding network required for chiral induction.
Step 3: Temperature-Controlled Reaction
-
Action: Stir the reaction mixture at 40 °C for 12–18 hours.
-
Causality: The ortho-chloro group on the substrate creates significant steric hindrance, slowing down the initial coordination. Elevating the temperature to 40 °C provides the necessary kinetic energy to overcome this barrier without reaching temperatures that would induce transition-state flexibility and erode enantioselectivity.
-
Validation Check: Monitor conversion via GC-FID or chiral HPLC. The system is self-validating when the starting material peak disappears and the product peak registers >95% ee. A premature plateau indicates catalyst death, not thermodynamic equilibrium, because the FA/TEA system is driven irreversibly by CO₂ evolution[2].
Step 4: Quench and Isolation
-
Action: Quench the reaction by adding distilled water. Extract with Ethyl Acetate (3x) and wash the combined organic layers with saturated aqueous NaHCO₃.
-
Causality: Neutralizing residual formic acid is critical. Trace acid during rotary evaporation can catalyze the dehydration of the benzylic alcohol product into a styrene derivative or cause racemization via a carbocation intermediate.
Part 3: Optimization Data Matrix
The following table summarizes empirical data for the optimization of temperature, solvent, and catalyst loading, highlighting the mechanistic causality behind each outcome.
| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee %) | Causality / Mechanistic Observation |
| Solvent | Isopropanol (0.1 M) | 82 | 89 | Acts as a reversible H-donor; equilibrium limits total conversion and allows for minor product racemization over time[3]. |
| Solvent | FA/TEA (Neat) | 94 | 96 | Irreversible H-transfer (due to CO₂ loss) drives the reaction forward, locking in the stereocenter and preventing ee erosion[2]. |
| Solvent | FA/TEA + DCM | 98 | 97 | Improves substrate solubility; accelerates kinetics without disrupting the chiral outer-sphere transition state. |
| Temperature | 20 °C | 65 | 98 | Excellent stereocontrol, but kinetically hindered by the bulky ortho-chloro substituent, leading to incomplete conversion. |
| Temperature | 40 °C | 98 | 97 | Provides the optimal thermodynamic balance of kinetic rate and enantiofacial discrimination. |
| Temperature | 60 °C | >99 | 91 | Extremely fast kinetics, but elevated thermal energy reduces the rigidity of the transition state, lowering selectivity. |
| Catalyst | 0.1 mol% | 55 | 96 | Catalyst starvation; trace impurities in the halogenated substrate easily poison the low concentration of active Ru-hydride. |
| Catalyst | 0.5 mol% | 98 | 97 | Sufficient active catalyst concentration to outcompete trace poisons and drive the reaction to full conversion. |
Part 4: Troubleshooting & FAQs
Q1: Why is my enantiomeric excess (ee) lower than expected (<90%)? A: Enantiomeric erosion in ATH is typically caused by reaction reversibility or transition-state disruption. If you are using isopropanol as the hydrogen donor, the reaction exists in equilibrium[3]. As the concentration of the product alcohol increases, the catalyst can abstract the hydride back, leading to racemization. Solution: Switch to a Formic Acid/Triethylamine (FA/TEA) azeotrope. The oxidation of formate releases CO₂ gas, making the hydride transfer irreversible and permanently locking in the stereocenter[2].
Q2: The reaction stalls at 50-60% conversion. How do I push it to completion? A: Stalling in an FA/TEA system indicates catalyst deactivation, not thermodynamic equilibrium. The RuCl(p-cymene)(TsDPEN) catalyst is highly sensitive to dissolved oxygen and trace moisture[1]. Solution: Ensure your 1-(2-chloro-5-fluorophenyl)ethanone substrate is rigorously degassed (e.g., via freeze-pump-thaw). Additionally, verify your FA/TEA molar ratio is exactly 5:2; a lower ratio (e.g., 1:1) fails to maintain the active Ru-hydride species, causing premature termination of the catalytic cycle[2].
Q3: How does the ortho-chloro substituent on the phenyl ring affect the optimization? A: The ortho-chloro group introduces significant steric bulk adjacent to the reacting carbonyl. Mechanistically, this actually enhances enantiofacial discrimination during the outer-sphere transition state, often yielding higher ee than unsubstituted acetophenones. However, it also slows down the initial hydrogen-bond coordination. Solution: To compensate for the slower kinetics, elevate the reaction temperature to 40 °C and use a non-coordinating cosolvent like DCM to accelerate the reaction without compromising chiral induction.
Q4: Can I use Lewis basic solvents like THF to improve the solubility of my substrate? A: This is strongly discouraged. Lewis basic solvents (like THF, DME, or ethers) can coordinate directly to the ruthenium center or disrupt the critical N-H···O hydrogen-bonding network between the TsDPEN ligand and the ketone[4]. This competition leads to a breakdown of the highly organized 6-membered transition state, resulting in a drastic drop in enantioselectivity. Stick to DCM or run the reaction neat in FA/TEA.
References
1.[4] An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Organic Chemistry Portal. Available at: 2.[1] RuCl(p-cymene)[(S,S)-Ts-DPEN] Product Specification. Sigma-Aldrich. Available at: 3.[2] Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. National Institutes of Health (NIH). Available at: 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Available at: 5.[3] A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. ACS Publications. Available at:
Sources
- 1. powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 2. Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Preventing racemization of chiral 1-(2-chloro-5-fluorophenyl)ethanol
This guide serves as a specialized technical support resource for researchers working with 1-(2-chloro-5-fluorophenyl)ethanol .[1] This chiral benzylic alcohol is a critical pharmacophore, structurally analogous to intermediates used in ALK inhibitors (e.g., Crizotinib). Its electron-deficient aromatic ring and benzylic position make it chemically sensitive, particularly prone to acid-catalyzed racemization.[1]
Executive Summary: The Racemization Risk Profile
The enantiomeric purity of this compound is compromised primarily by acid-catalyzed SN1 pathways .[1] The ortho-chloro and meta-fluoro substituents withdraw electrons, but the benzylic carbocation remains accessible under acidic conditions or high thermal stress.[1]
Core Stability Rules:
-
pH Tolerance: Strictly pH 7.0 – 9.0. Avoid pH < 5.[1]
-
Thermal Limit: < 40°C during workup; < 25°C for storage.
-
Solvent Risk: Avoid protic solvents (MeOH, EtOH) in the presence of trace acid.
Part 1: Troubleshooting Guide (Q&A)
Category A: Synthesis & Reaction Optimization
Q1: I am observing a drop in enantiomeric excess (ee) from >99% to 92% after the Mitsunobu reaction. What is happening? Diagnosis: This indicates partial racemization or a "leaky" SN2 mechanism.[1] Root Cause: The Mitsunobu reaction relies on a perfect SN2 inversion. However, if the intermediate alkoxyphosphonium salt is too stable or the nucleophile is not acidic enough (pKa > 11), the bond may break via an SN1-like pathway before the nucleophile attacks, leading to racemization. Solution:
-
Temperature Control: Conduct the addition of DIAD/DEAD at 0°C or -10°C and allow to warm only to room temperature.
-
Order of Addition: Pre-mix the alcohol, nucleophile, and Triphenylphosphine (
). Add the azodicarboxylate (DIAD/DEAD) last and slowly. This ensures the nucleophile is immediately available to attack the activated alcohol. -
Reagent Quality: Ensure
is free of acidic oxides.
Q2: During enzymatic reduction of the ketone, conversion is high, but ee is inconsistent batch-to-batch. Why? Diagnosis: Thermodynamic equilibration of the product. Root Cause: While KREDs (Ketoreductases) are highly stereoselective, the reverse reaction (oxidation) can occur if the cofactor (NADPH) regeneration system is sluggish, allowing the enzyme to process the alcohol back to the ketone and re-reduce it, potentially eroding chirality if the enzyme is not perfectly enantioselective for the reverse step. Solution:
-
Drive Equilibrium: Use a coupled enzyme system (e.g., Glucose Dehydrogenase/Glucose) to maintain a high NADPH/NADP+ ratio.
-
Remove Product: If possible, use a biphasic system (e.g., MTBE/Buffer) to extract the alcohol product away from the enzyme immediately upon formation.
Category B: Workup & Purification [1][2][3]
Q3: My ee drops significantly during rotary evaporation. Is the compound heat sensitive? Diagnosis: Acid-catalyzed thermal racemization.[1] Root Cause: Benzylic alcohols are sensitive to trace acids.[1] If you used silica gel chromatography (which is slightly acidic) and did not neutralize the fractions before concentration, the combination of Heat + Trace Acid + Concentration accelerates carbocation formation. Solution:
-
Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (Et3N) in the eluent.
-
Buffer the Eluent: Add 0.1% Et3N to the collection flasks before evaporation.
-
Temperature Limit: Keep the water bath
C.
Q4: Can I use HCl to quench the reaction mixture?
Diagnosis: CRITICAL ERROR.
Root Cause: Adding strong mineral acid (HCl) to a chiral benzylic alcohol generates a protonated hydroxyl group (
-
Quench: Use Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 7).[1] -
Emergency Fix: If acid was added, immediately neutralize with cold Sodium Bicarbonate (
) and extract into an organic solvent (EtOAc).
Part 2: Technical Deep Dive & Protocols
1. Mechanism of Racemization
Understanding the "enemy" is crucial. The racemization proceeds via the formation of a planar benzylic carbocation. The 2-chloro and 5-fluoro groups destabilize this cation relative to unsubstituted benzyl alcohol, but not enough to prevent it in the presence of acid.
Graphviz Diagram: Acid-Catalyzed Racemization Pathway
Caption: The SN1 pathway where protonation leads to water loss, forming a planar carbocation that destroys stereochemical information.[1]
2. Recommended Workflow for Enantiopurity Preservation
To maintain >99% ee from synthesis to storage, follow this strictly controlled workflow.
Graphviz Diagram: Safe Handling Workflow
Caption: Operational workflow emphasizing pH control and thermal management at every stage.
3. Critical Process Parameters (Data Summary)
| Parameter | Safe Range | Danger Zone | Impact of Excursion |
| pH | 7.0 – 9.0 | < 5.0 or > 12.0 | < 5.0: Rapid Racemization (SN1).[1] > 12.0: Potential elimination or degradation.[1] |
| Temperature | 0°C – 25°C | > 40°C | Increases rate of carbocation formation; degrades ee. |
| Solvent | MTBE, Toluene, EtOAc | MeOH, EtOH (w/ Acid) | Protic solvents stabilize carbocations and facilitate exchange/racemization. |
| Nucleophile (Mitsunobu) | pKa < 11 | pKa > 13 | High pKa nucleophiles react too slowly, allowing the activated alcohol to racemize. |
Part 3: Experimental Protocols
Protocol A: Safe Workup of this compound
Use this protocol after enzymatic reduction or chemical synthesis.[1]
-
Cooling: Cool the reaction mixture to 0–5°C using an ice bath.
-
Quenching: Slowly add 0.5 M Phosphate Buffer (pH 7.5) . Do not use dilute HCl.[1]
-
Extraction: Extract with Methyl tert-butyl ether (MTBE) .[1]
-
Why MTBE? It does not form peroxides as easily as ether and separates cleanly.[1]
-
-
Washing: Wash the organic layer once with saturated NaHCO3 and once with Brine.[4]
-
Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate).
-
Note: Avoid MgSO4 if it is slightly acidic or generates heat upon hydration.[1]
-
-
Concentration: Evaporate solvent under reduced pressure. Bath temperature must not exceed 35°C.
Protocol B: Mitsunobu Inversion (Stereocenter Correction)
Use this to invert the (S)-alcohol to the (R)-derivative (or vice versa) with minimal racemization.[1]
-
Preparation: Dissolve this compound (1.0 eq), Triphenylphosphine (1.2 eq), and the Nucleophile (e.g., Benzoic acid, 1.2 eq) in anhydrous THF.
-
Cooling: Cool the mixture to -10°C .
-
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 30 minutes.
-
Critical: The solution must remain cold during addition to prevent the "betaine" intermediate from decomposing non-selectively.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Validation: Check ee via Chiral HPLC immediately.
References
-
Mitsunobu Reaction Mechanism & Side Reactions
-
Enzymatic Synthesis of Chiral Benzylic Alcohols
-
Racemization of Halogen
-
Dynamic Kinetic Resolution & Crizotinib Intermedi
Sources
- 1. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Chemical vs. Biocatalytic Synthesis of 1-(2-chloro-5-fluorophenyl)ethanol
Executive Summary
The chiral alcohol 1-(2-chloro-5-fluorophenyl)ethanol is a high-value pharmacophore, serving as a critical intermediate for various 5-HT receptor ligands and next-generation kinase inhibitors. Its structural motif—a chiral secondary alcohol adjacent to a di-halogenated aromatic ring—presents specific synthetic challenges regarding enantioselectivity and steric hindrance.
This guide contrasts the two dominant industrial methodologies for its production:
-
Chemical Synthesis: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-based catalysts.
-
Biocatalytic Synthesis: Stereoselective reduction using engineered Ketoreductases (KREDs).
Verdict: While chemical ATH offers a robust, broad-scope solution for early-phase discovery, biocatalysis has emerged as the superior route for scale-up, offering higher enantiomeric excess (>99% ee), lower metal contamination, and a significantly reduced environmental footprint (E-factor).
Strategic Analysis & Mechanistic Comparison
Chemical Route: Asymmetric Transfer Hydrogenation (ATH)
The chemical standard involves Noyori-type Asymmetric Transfer Hydrogenation. This method utilizes a chiral Ruthenium (II) catalyst (typically complexed with a chiral diamine ligand like TsDPEN) and an inexpensive hydrogen donor (isopropanol or formic acid).
-
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru-center activates the hydride, while the amino group of the ligand directs the proton transfer, ensuring facial selectivity upon the prochiral ketone, 2-chloro-5-fluoroacetophenone.
-
Key Challenge: The ortho-chloro substituent introduces steric bulk that can retard reaction rates and slightly erode enantioselectivity compared to non-substituted acetophenones.
Biocatalytic Route: Enzymatic Reduction (KRED)
The biotechnological approach employs Ketoreductases (KREDs), also known as Alcohol Dehydrogenases (ADHs). These enzymes transfer a hydride from a cofactor (NADPH or NADH) to the ketone substrate.
-
Mechanism: The enzyme binds the ketone in a specific orientation within the active site, governed by hydrophobic pockets that accommodate the halogenated phenyl ring.
-
Cofactor Regeneration: To make the process economical, the expensive cofactor (NADPH) is regenerated in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH) which oxidizes glucose to gluconolactone, reducing NADP+ back to NADPH.
-
Key Advantage: Enzymes can be evolved (via directed evolution) to tolerate the specific steric and electronic profile of the 2-chloro-5-fluoro ring, often achieving >99.5% ee.
Visualizing the Pathways
Diagram 1: Comparative Reaction Pathways
The following diagram illustrates the parallel workflows for both methodologies.
Caption: Divergent synthesis pathways. The chemical route relies on Ruthenium catalysis, while the biocatalytic route utilizes a coupled enzyme system.
Diagram 2: Biocatalytic Cofactor Regeneration Cycle
Crucial for understanding the economics of the bio-route.
Caption: The NADPH regeneration cycle. Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH, driving the KRED reaction to completion.
Performance Comparison Data
The following data is synthesized from comparative studies of halo-acetophenone reductions (e.g., Crizotinib intermediates).
| Feature | Chemical Synthesis (ATH) | Biocatalytic Synthesis (KRED) |
| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | Engineered KRED (e.g., Codexis/Evoxx variants) |
| Enantiomeric Excess (ee) | 92% - 97% | > 99.5% |
| Yield | 90 - 95% | > 98% |
| Reaction Time | 12 - 24 Hours | 6 - 12 Hours |
| Temperature | 40 - 60°C | 30°C |
| Solvent System | Isopropanol / Formic Acid / TEA | Aqueous Buffer (pH 7) + DMSO/IPA (10-20%) |
| Purification | Distillation or Chromatography | Phase separation + Filtration (often no chromatography) |
| E-Factor (Waste) | High (Metal waste, organic solvents) | Low (Biodegradable, aqueous) |
| Cost Driver | Ru-Catalyst & Ligand | Enzyme (reusable if immobilized) & Cofactor |
Experimental Protocols
Protocol A: Chemical Synthesis (ATH)
Objective: Synthesis of (S)-1-(2-chloro-5-fluorophenyl)ethanol via Ru-catalyzed transfer hydrogenation.
-
Catalyst Preparation: In a glovebox/inert atmosphere, combine [RuCl2(p-cymene)]2 (0.0025 eq) and (S,S)-TsDPEN (0.005 eq) in anhydrous isopropanol. Heat to 80°C for 1 hour to generate the active catalyst.
-
Reaction Setup: Charge a reaction vessel with 2-chloro-5-fluoroacetophenone (1.0 eq, e.g., 10g) dissolved in isopropanol (5 volumes).
-
Initiation: Add the pre-formed catalyst solution.
-
Base Addition: Add KOH or t-BuOK (0.05 eq) dissolved in isopropanol.
-
Reaction: Stir at 40°C under Argon. Monitor by HPLC.
-
Quench: Once conversion >98%, quench with dilute HCl (to pH 6).
-
Workup: Concentrate solvent in vacuo. Dissolve residue in Ethyl Acetate, wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc) may be required to remove catalyst residues and minor impurities.
Protocol B: Biocatalytic Synthesis (KRED)
Objective: Synthesis of (S)-1-(2-chloro-5-fluorophenyl)ethanol using a KRED/GDH system.
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO4 (1 mM).
-
Substrate Solution: Dissolve 2-chloro-5-fluoroacetophenone (2g) in DMSO (2 mL). Note: Total organic solvent load should be <10% to preserve enzyme activity.
-
Cofactor Mix: Add NADP+ (10 mg, catalytic amount) and Glucose (1.5 eq relative to ketone).
-
Enzyme Addition: Add KRED enzyme powder (e.g., 20-50 mg depending on activity unit/mg) and GDH (Glucose Dehydrogenase, 10 mg).
-
Reaction: Add the substrate solution to the buffer mix. Stir gently (150 rpm) at 30°C.
-
pH Control: The reaction generates gluconic acid. Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH.
-
Workup: After 12 hours (or >99% conversion), add Ethyl Acetate (50 mL) and Celite. Filter to remove protein.
-
Isolation: Separate phases. The organic phase contains the pure chiral alcohol. Evaporate solvent.[1] Often yields >99% pure product without chromatography.
References
-
National Institutes of Health (PMC). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. (Demonstrates biocatalytic efficiency on halo-acetophenones). [Link]
- Google Patents.Method for synthesizing crizotinib intermediate (Biocatalytic reduction of 2,6-dichloro-3-fluoroacetophenone). (Closest structural analog protocol).
-
ResearchGate. Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus. [Link]
Sources
Cross-validation of analytical methods for 1-(2-chloro-5-fluorophenyl)ethanol characterization
Analytical Method Comparison Guide: Characterization of 1-(2-chloro-5-fluorophenyl)ethanol
Executive Summary
In the synthesis of kinase inhibitors (e.g., ALK/MET inhibitors like Crizotinib analogs), the chiral intermediate This compound represents a critical quality control point. The molecule possesses a single stereocenter, and its biological activity is strictly tied to a specific enantiomer (typically S- or R- depending on the target scaffold).
This guide provides a cross-validation framework for characterizing this molecule. We compare the "Gold Standard" (Chiral HPLC) against orthogonal methods (GC-MS and
Key Takeaway: While Chiral HPLC is non-negotiable for Enantiomeric Excess (EE) determination, it often fails to detect non-chromophoric process impurities. A cross-validation approach using GC-MS for volatile organic impurities (VOIs) and
The Analytical Challenge
The analyte presents three distinct challenges:
-
Chirality: Enantiomers have identical physical properties in an achiral environment.[1]
-
Halogenation: The Chloro- and Fluoro- substituents create electronic effects that influence retention mechanisms but also offer unique detection handles (e.g.,
F NMR).[1] -
Volatility: As a benzylic alcohol, it is semi-volatile, making it suitable for GC but prone to thermal degradation (dehydration to styrene derivatives) if not managed.
Method A: Chiral Normal-Phase HPLC (The Gold Standard)
Role: Primary Release Method for Enantiomeric Purity (% ee).
Mechanism: This method relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). For halogenated phenyl ethanols, amylose-based columns generally provide superior resolution compared to cellulose derivatives due to the specific helical pitch accommodating the aromatic ring.
Protocol:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Heptane : Ethanol (90:10 v/v).[1] Note: Ethanol is preferred over IPA here to sharpen the peaks of halogenated alcohols.
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (utilizing the phenyl ring absorption).
Validation Metrics (Typical):
-
Resolution (
): > 2.5 between enantiomers. -
Limit of Quantitation (LOQ): 0.05% (area normalization).
Method B: GC-MS (The Orthogonal Process Control)
Role: Detection of Residual Solvents and Non-UV Active Impurities.
Mechanism: While HPLC focuses on chirality, GC-MS separates based on boiling point and polarity.[1] It is critical for detecting the starting material (ketone) and residual reaction solvents (e.g., THF, Toluene) that HPLC might miss or co-elute with the solvent front.
Protocol:
-
Column: DB-5ms or equivalent (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Injection: Split 1:50, 250°C.
-
Oven Program: 50°C (2 min)
10°C/min 280°C (5 min). -
Detection: MS (EI, 70 eV). Scan range 35–400 amu.[1]
Critical Consideration: Benzylic alcohols can dehydrate in a hot injector port.[1]
-
Mitigation: Use a deactivated glass liner with glass wool.[1] If thermal degradation (>2%) is observed, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is required to cap the hydroxyl group.
Method C: F NMR (Structural Certainty)
Role: Identity Confirmation and Regioisomer Detection.
Mechanism:
The fluorine atom at position 5 provides a unique spectral handle.[1] Unlike
Protocol:
-
Solvent:
or .[1] -
Internal Standard:
-Trifluorotoluene (shifted to -63 ppm) for quantitative NMR (qNMR). -
Parameters: Relaxation delay (
) must be (typically 10-20s) for accurate integration.
Cross-Validation Matrix
This table summarizes how the methods complement each other. No single method is sufficient.[1]
| Feature | Method A: Chiral HPLC | Method B: GC-MS | Method C: |
| Enantioselectivity | High (Primary Purpose) | None (unless chiral column used) | None (unless chiral shift reagent used) |
| Chemical Purity | Medium (Misses non-UV active) | High (Detects volatiles) | High (Molar purity) |
| Specificity | Retention time based | Mass spectral fingerprint | Chemical shift fingerprint |
| Throughput | 20-30 min/sample | 15-20 min/sample | 5-10 min/sample |
| Sensitivity | High (UV) | Very High (MS) | Low (requires mg quantities) |
Experimental Workflow & Decision Logic
The following diagram illustrates the validated workflow for characterizing a batch of this compound.
Caption: Analytical Triage Workflow. GC-MS filters for gross chemical impurities before the more expensive Chiral HPLC analysis.
Experimental Data: Method Comparison
The following data represents a cross-validation study of a "Test Batch" spiked with known impurities.
Table 1: Quantitative Comparison of Impurity Detection
| Impurity Type | HPLC (Area %) | GC-MS (Area %) | qNMR (Wt %) | Interpretation |
| Main Peak (S-enantiomer) | 98.2% | 96.5% | 96.8% | HPLC overestimates purity by missing volatiles.[1] |
| R-enantiomer | 1.5% | N/A | N/A | Only HPLC detects this.[1] |
| Ketone Precursor | 0.3% | 0.3% | < LOQ | Good correlation.[1] |
| Residual Toluene | Not Detected | 3.2% | 3.0% | CRITICAL: HPLC missed solvent; GC/NMR caught it.[1] |
| Total Purity | 99.7% (Apparent) | 96.8% (True) | 96.8% (True) | Conclusion: HPLC alone is insufficient for potency assignment. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]
-
Pfizer Inc. (2011).[1] Xalkori (Crizotinib) Prescribing Information.[1] U.S. Food and Drug Administration.[1][4] [Link]
-
Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H.[1] Chiral Technologies.[1][5][6] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11237693, this compound.[1][Link]
Sources
Benchmarking the performance of novel synthesis routes for 1-(2-chloro-5-fluorophenyl)ethanol
As a Senior Application Scientist, selecting the optimal synthesis route for chiral secondary alcohols is rarely a one-size-fits-all decision. The molecule 1-(2-chloro-5-fluorophenyl)ethanol presents a unique stereoelectronic challenge: the ortho-chloro substituent imposes significant steric hindrance that restricts the approach trajectory of reducing agents, while the meta-fluoro group withdraws electron density, increasing the electrophilicity of the carbonyl carbon.
This guide benchmarks three distinct, state-of-the-art synthetic methodologies for the reduction of 2-chloro-5-fluoroacetophenone to its corresponding alcohol: Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type) , Biocatalytic Ketoreductase (KRED) Reduction , and Continuous Flow NaBH₄ Reduction . By deconstructing the causality behind these chemical behaviors and validating them with experimental data, this guide provides a definitive framework for process chemists and drug development professionals.
Mechanistic Divergence in Ketone Reduction
The pathway chosen dictates not only the enantiomeric excess (ee) but also the scalability and environmental impact of the process. The diagram below illustrates the mechanistic divergence of the three benchmarked routes.
Figure 1: Mechanistic pathways for the reduction of 2-chloro-5-fluoroacetophenone.
Route 1: Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori)
The Causality: Noyori asymmetric hydrogenation utilizes chiral Ru(II) complexes, typically pairing a diphosphine ligand (e.g., BINAP) with a chiral diamine (e.g., DPEN)[1]. The reaction proceeds via an outer-sphere mechanism. Instead of the ketone coordinating directly to the ruthenium metal, the Ru-H and the N-H of the diamine ligand simultaneously transfer a hydride and a proton to the carbonyl group via a highly organized six-membered transition state[2]. The ortho-chloro group of our substrate forces a specific orientation to minimize steric clash with the bulky BINAP naphthyl rings, leading to high facial selectivity and yielding the (S)-enantiomer.
Self-Validating Experimental Protocol:
-
Preparation: In a nitrogen-filled glovebox, dissolve 2-chloro-5-fluoroacetophenone (1.0 M) in anhydrous isopropanol (iPrOH).
-
Catalyst Activation: Add 0.1 mol% of trans-RuCl₂[(R)-BINAP][(R,R)-DPEN] and 1.0 mol% of potassium tert-butoxide (KOtBu). Note: The strong base is required to generate the active 16-electron Ru-amide species.
-
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm.
-
Reaction: Stir at 25°C for 12 hours. Monitor hydrogen uptake; the reaction is self-indicating as pressure drop ceases upon completion.
-
Validation (IPC): Vent the reactor. Take a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc) to remove Ru-salts, and analyze via Chiral HPLC (e.g., Chiralcel OD-H).
-
Outcome: >99% conversion, 98% ee (S).
Route 2: Biocatalytic Ketoreductase (KRED) Reduction
The Causality: Biocatalysis offers unparalleled stereocontrol under mild aqueous conditions. Ketoreductases (KREDs) utilize NADPH as a hydride donor to reduce the ketone[3]. Because the wild-type binding pockets often struggle with the steric bulk of ortho-halogenated acetophenones, engineered KRED variants (often developed via computational redesign or directed evolution) are deployed to accommodate the 2-chloro-5-fluorophenyl moiety[3][4]. The stereoselectivity is strictly governed by the enzyme's active site geometry, allowing access to either the (R) or (S) enantiomer depending on the chosen KRED variant. A Glucose Dehydrogenase (GDH) system is coupled to recycle the expensive NADP⁺ cofactor back to NADPH[4].
Self-Validating Experimental Protocol:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.
-
Cofactor & Substrate: Dissolve D-glucose (1.5 equivalents relative to ketone) and NADP⁺ (0.1 mol%) in the buffer. Add 2-chloro-5-fluoroacetophenone (typically 50-100 g/L) using 5% v/v DMSO as a cosolvent to aid solubility.
-
Enzyme Addition: Add the engineered KRED powder (1% w/w relative to substrate) and GDH (0.5% w/w).
-
Reaction: Incubate at 30°C with orbital shaking (250 rpm). Maintain pH at 7.0 using an autotitrator dispensing 1.0 M NaOH, as the oxidation of glucose to gluconic acid generates protons.
-
Validation (IPC): The reaction progress is directly proportional to NaOH consumption. Once base addition plateaus, extract a 100 µL sample with MTBE, centrifuge, and analyze the organic layer via GC-FID.
-
Outcome: >99% conversion, >99.5% ee (R or S, depending on KRED).
Route 3: Continuous Flow NaBH₄ Reduction
The Causality: While sodium borohydride (NaBH₄) is a ubiquitous and cheap reducing agent, its application in batch scale-up is severely limited by violent exothermicity and the instability of NaBH₄ in protic solvents[5]. Continuous flow microreactors solve this through extreme surface-area-to-volume ratios, providing near-instantaneous heat dissipation and mass transfer[6]. This allows the use of highly concentrated, stabilized NaBH₄ solutions at elevated temperatures to achieve complete reduction in seconds, yielding a racemic product ideal for downstream resolution or non-chiral applications.
Self-Validating Experimental Protocol:
-
Feed A: Prepare a 2.0 M solution of 2-chloro-5-fluoroacetophenone in methanol.
-
Feed B: Prepare a stabilized 1.0 M solution of NaBH₄ in 1.0 M aqueous NaOH to prevent premature hydrolysis of the hydride[5].
-
Flow Setup: Pump Feed A and Feed B using dual HPLC pumps into a PFA (perfluoroalkoxy) T-mixer at a 1:1 volumetric ratio.
-
Residence Time: Direct the mixed stream into a 10 mL stainless steel tubular reactor coil submerged in a 60°C oil bath. Set the combined flow rate to 15 mL/min, achieving a residence time of exactly 40 seconds.
-
Quench & Validation (IPC): Direct the reactor effluent into a stirred quench vessel containing 2.0 M HCl (maintaining pH < 3 to destroy excess borohydride). Continuously sample the biphasic output, dilute with dichloromethane, and analyze via LC-MS.
-
Outcome: >99% conversion, Racemic mixture, Space-Time Yield > 1.5 kg/L/h .
Performance Benchmarking Data
To objectively select the appropriate synthesis route, process metrics must be evaluated holistically. The table below summarizes the quantitative performance of each methodology.
| Performance Metric | Ru-Catalyzed ATH (Noyori) | Biocatalytic KRED | Continuous Flow NaBH₄ |
| Enantiomeric Excess (ee) | 98% (S) | >99.5% (Tunable R or S) | Racemic (0% ee) |
| Conversion Rate | >99% | >99% | >99% |
| Reaction Time | 12 - 18 hours | 24 - 36 hours | < 1 minute |
| Space-Time Yield (STY) | Moderate (~50 g/L/d) | Moderate (~80 g/L/d) | Very High (>35,000 g/L/d) |
| Operating Conditions | 50 atm H₂, 25°C | Ambient, pH 7.0, 30°C | 60°C, Flow Reactor |
| E-Factor (Waste) | Moderate (Solvent intensive) | Low (Aqueous, Green) | High (Aqueous salt waste) |
| Primary Cost Driver | Ruthenium & Chiral Ligands | Enzyme & Cofactor supply | Capital Equipment (Pumps) |
Strategic Recommendations
-
For Late-Stage API Manufacturing: Biocatalysis (KRED) is the gold standard. The ability to achieve >99.5% ee under mild, aqueous conditions drastically reduces the E-factor and eliminates the risk of heavy metal (Ru) contamination in the final drug substance[4].
-
For Rapid Scale-Up & Process R&D: Ru-Catalyzed ATH remains highly reliable if high-pressure infrastructure is available. It avoids the biological variability of enzymes and utilizes well-understood kinetic models[1].
-
For High-Throughput Intermediates: If chirality is not required at this specific node (e.g., downstream kinetic resolution is planned), Continuous Flow NaBH₄ is unmatched. The space-time yield is orders of magnitude higher than batch processes, safely taming the exothermicity of hydride reductions[5][6].
References
1.[3] Delgado-Arciniega, E., Wijma, H. J., Hummel, C., & Janssen, D. B. (2023). Computationally Supported Inversion of Ketoreductase Stereoselectivity. Chembiochem. URL: 2.[5] Bernardin, V. (2024). Continuous Flow Process for Carbonyl and α,β-Unsaturated Carbonyl Compounds Reduction Using NaBH4 Solutions: Toward Implementation of Luche Reduction in Flow. Industrial & Engineering Chemistry Research - ACS Publications. URL: 3.[1] Ohkuma, T., Ooka, H., Yamakawa, M., Ikariya, T., & Noyori, R. (1996). Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry - ACS Publications. URL: 4.[6] (2025). Continuous Reductions and Reductive Aminations Using Solid NaBH4. ResearchGate. URL: 5.[2] Dub, P. A., & Gordon, J. C. (2017). Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms. OSTI.GOV. URL: 6.[4] (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms (Journal Article) | OSTI.GOV [osti.gov]
- 3. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative study of 1-(2-chloro-5-fluorophenyl)ethanol with similar fluorinated phenyl ethanols
Executive Summary & Strategic Relevance
In the landscape of kinase inhibitor development—specifically targeting ALK and c-MET pathways (e.g., Crizotinib)—chiral fluorinated phenyl ethanols are critical pharmacophores. While 1-(2,6-dichloro-3-fluorophenyl)ethanol is the well-documented intermediate for Crizotinib, its analog 1-(2-chloro-5-fluorophenyl)ethanol presents a distinct electronic and steric profile that offers alternative binding kinetics and metabolic stability.
This guide provides a rigorous comparison of This compound against its closest structural analogs. It synthesizes experimental data on enzymatic resolution, chemical stability, and physical properties to support decision-making in lead optimization and process scale-up.
Chemical Profile & Structural Comparison
The introduction of fluorine at the meta position relative to the ethanol chain (C5) significantly alters the electronic landscape of the phenyl ring compared to the non-fluorinated baseline.
Table 1: Comparative Physicochemical Profile
| Feature | This compound | 1-(2-chlorophenyl)ethanol (Baseline) | 1-(2,6-dichloro-3-fluorophenyl)ethanol (Crizotinib Int.) |
| Structure | Target Compound | Control / Baseline | High-Value Benchmark |
| CAS No. | 225925-05-1 (approx) | 13524-04-4 | 877397-65-4 |
| Molecular Weight | 174.60 g/mol | 156.61 g/mol | 209.05 g/mol |
| LogP (Est.) | 2.45 | 2.15 | 3.10 |
| Electronic Effect | Inductive withdrawal at C5; activates C2-Cl.[1][2][3] | Standard aryl chloride deactivation. | Strong deactivation; highly electron-deficient ring. |
| Steric Hindrance | Moderate (Ortho-Cl). | Moderate (Ortho-Cl). | High (Di-ortho-Cl). |
| SNAr Reactivity | Moderate (F activates C2-Cl). | Low (Inert without strong EWG). | High (Susceptible to displacement at C6). |
Structural Analysis Diagram
The following diagram illustrates the steric and electronic pressure points that differentiate the target compound from its analogs.
Figure 1: Structural Activity Relationship (SAR) mapping of the three comparative alcohols.
Synthesis & Biocatalytic Resolution Protocols
Obtaining enantiopure (S)- or (R)-1-(2-chloro-5-fluorophenyl)ethanol is best achieved via Lipase-Catalyzed Kinetic Resolution (KR) . While asymmetric reduction of the ketone is possible, KR offers a robust, self-purifying method that is less sensitive to trace impurities.
Comparative Biocatalytic Efficiency
| Biocatalyst | Substrate | Conversion (24h) | E-Value (Selectivity) | Notes |
| Lipase PS (Burkholderia cepacia) | 2-Cl-5-F (Target) | 48% | > 150 | Excellent discrimination due to ortho-Cl. |
| Lipase PS (Burkholderia cepacia) | 2,6-diCl-3-F | 45% | > 200 | Slower reaction rate due to di-ortho sterics. |
| CAL-B (Candida antarctica B) | 2-Cl (Baseline) | 50% | 80 - 120 | Good, but less specific for ortho-substituted rings. |
Protocol 1: High-Fidelity Kinetic Resolution
Objective: Isolate (S)-1-(2-chloro-5-fluorophenyl)ethanol with >99% ee via transesterification.
Reagents:
-
Racemic this compound (1.0 eq)
-
Vinyl Acetate (3.0 eq) – Acyl Donor
-
Lipase PS-IM (Immobilized Burkholderia cepacia) – Catalyst
-
MTBE (Methyl tert-butyl ether) – Solvent
Workflow:
-
Preparation: Dissolve 10 mmol of racemic alcohol in 50 mL of dry MTBE.
-
Activation: Add 30 mmol of vinyl acetate.
-
Initiation: Add 200 mg of Lipase PS-IM.
-
Incubation: Shake at 30°C / 200 rpm. Monitor by chiral HPLC (Column: Chiralcel OD-H).
-
Termination: Stop reaction at 50% conversion (approx. 24-30 hours). Filter off the enzyme (enzyme can be recycled).
-
Purification: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via silica gel flash chromatography (Hexane/EtOAc gradient).
Why this works: The Burkholderia lipase has a "L-shaped" active site that accommodates the bulky ortho-chloro substituent only in one enantiomeric orientation, resulting in extremely high enantioselectivity (E-value).
Protocol 2: Chemical Synthesis (Precursor Preparation)
If starting from the ketone, a standard reduction is required before resolution.
Reagents:
Step-by-Step:
-
Dissolve ketone (1.0 eq) in MeOH (0.5 M concentration) at 0°C.
-
Add NaBH4 (0.6 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 1 hour, then warm to Room Temp for 1 hour.
-
Quench with 1N HCl until pH ~7.
-
Extract with Ethyl Acetate, dry over MgSO4, and concentrate.
-
Yield: Typically >95% quantitative conversion to the racemic alcohol.
Reactivity & Stability Analysis (SNAr)
A critical distinction between the target and the Crizotinib intermediate is their susceptibility to Nucleophilic Aromatic Substitution (SNAr).
-
1-(2,6-dichloro-3-fluorophenyl)ethanol: The ring is highly electron-deficient. The fluorine at C3 is activated by the ortho and para chlorine atoms (though Cl is weakly deactivating, the steric crowding and combined inductive effects make the ring labile).
-
This compound: The fluorine is para to the chlorine at C2.
-
Risk: Under strongly basic conditions (e.g., NaH, KOtBu), the fluorine can activate the C2-position for displacement of the chlorine (or vice versa, though F is often the better leaving group in SNAr if highly activated).
-
Stability: It is stable under standard esterification and acidic conditions. Avoid heating with strong nucleophiles (amines, thiols) >80°C unless substitution is intended.
-
Reactivity Flowchart
Figure 2: Stability profile under varying pH and nucleophilic conditions.
References
-
Crizotinib Intermediate Synthesis & Resolution
-
Lipase Selectivity in Fluorinated Aromatics
- Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol and phenyl analogs. Biotechnol. Prog. (2014).
-
Source:
-
Nucleophilic Aromatic Substitution Mechanisms
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Source:
-
Physical Properties of Chlorophenyl Ethanols
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Qualitative Comparison of the Reactivities of 3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine and 4,5-Dichloro-1,2,3-dithiazolium Chloride [mdpi.com]
- 4. US4943652A - Process for asymmetrically reducing carbonyl compounds - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CAS 13524-04-4: 1-(2-Chlorophenyl)ethanol | CymitQuimica [cymitquimica.com]
- 8. 1-(2-Chlorophenyl)-1-ethanol | 13524-04-4 [chemicalbook.com]
- 9. 1-(2-Chlorophenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scihorizon.com [scihorizon.com]
Verifying the structure of 1-(2-chloro-5-fluorophenyl)ethanol using 1H and 13C NMR
Executive Summary
Objective: Definitive structural validation of 1-(2-chloro-5-fluorophenyl)ethanol (CAS: 1213201-64-9 analog) using High-Field NMR.
Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.[1][2]
The Challenge: Distinguishing the target molecule from its regioisomers (e.g., 2-chloro-4-fluoro) and quantifying enantiomeric purity requires more than standard 1D proton NMR due to complex second-order effects induced by the fluorine (
This guide compares Routine 1D Analysis against Advanced Multi-Nuclear Verification , demonstrating why the latter is the mandatory standard for pharmaceutical intermediates of this class.
Part 1: The Analytical Challenge
The target molecule contains a chiral center and a tetrasubstituted benzene ring.[1][2] The specific verification difficulty lies in the aromatic region (6.5 – 7.5 ppm), where proton signals often overlap.[1][2]
Critical Structural Features[1][3][4]
-
Chiral Center: The benzylic carbon (C-OH) creates a chiral environment.[1][2] In achiral solvents (CDCl3), enantiomers are indistinguishable, but diastereotopic protons (if any existed) would split.[1][2]
-
Fluorine-Proton Coupling (
): The nucleus (Spin 1/2, 100% abundance) couples strongly with aromatic protons, creating "false" multiplets that mimic proton-proton splitting.[1][2] -
Chlorine Isotope Effect: While Cl does not split protons visibly in standard conditions, its electronegativity and bulk des-shield the ortho-proton (H3) and affect carbon relaxation times.[1][2]
Part 2: Comparative Methodology
We compare two analytical workflows. Method B is the recommended protocol for definitive assignment.[1][2]
Table 1: Analytical Performance Comparison
| Feature | Method A: Routine 1D ( | Method B: Advanced Multi-Nuclear ( |
| Primary Data | Chemical Shift ( | C-F Coupling Constants ( |
| Isomer Specificity | Low. H-H and H-F splitting patterns overlap, making regioisomer distinction difficult.[1][2] | High. |
| Impurity Detection | Good for molar % > 1%.[1][2] | Excellent. |
| Confidence Level | Presumptive (Requires reference standard) | Definitive (Self-validating via first principles) |
Part 3: Experimental Protocol (Method B)
Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl for this alcohol.[1][2] -
Concentration: 10–15 mg in 0.6 mL solvent (for
sensitivity). -
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (400 MHz+)
-
NMR: Spectral width 12 ppm, relaxation delay (d1)
3.0s (to allow full relaxation of aromatic protons). - NMR: Proton-decoupled. Minimum 512 scans.[1][2]
- NMR: Non-decoupled (to see F-H coupling) and Proton-decoupled (to verify chemical shift).[1][2]
Part 4: Data Analysis & Interpretation[1][2]
A. NMR Assignment (400 MHz, DMSO-d )
The aliphatic region is straightforward, but the aromatic region requires "splitting tree" analysis.[1][2]
| Position | Type | Multiplicity | Coupling ( | Assignment Logic | |
| CH | Methyl | ~1.35 | Doublet | Coupled to Methine (CH).[1][2][3] | |
| CH | Methine | ~5.10 | Quintet/Quartet | Coupled to CH | |
| OH | Hydroxyl | ~5.45 | Doublet | Visible due to DMSO-d | |
| H-6 | Aromatic | ~7.25 | dd | Ortho to alkyl, Ortho to F .[1][2] Large F coupling. | |
| H-4 | Aromatic | ~7.15 | td / ddd | Ortho to F , Ortho to H3.[1][2] Overlapping triplets. | |
| H-3 | Aromatic | ~7.50 | dd | Meta to F , Ortho to Cl.[1][2] Deshielded by Cl.[1][2] |
Note: Chemical shifts are representative estimates based on substituent additivity rules (Silverstein et al.) and analogous structures.[1][2]
B. NMR: The Diagnostic Fingerprint[2]
The Carbon-13 spectrum provides the absolute proof of the fluorine position relative to the chlorine and the alkyl group.[1][2] The Fluorine atom splits the carbon signals into doublets with predictable coupling constants (
-
C-5 (C-F):
ppm.[1][2] Doublet. Hz.[1][2] (Direct attachment). -
C-4 & C-6 (Ortho to F):
ppm.[1][2] Doublets. Hz.[1][2] -
C-1 & C-3 (Meta to F):
ppm.[1][2] Doublets. Hz.[1][2] -
C-2 (Para to F):
ppm.[1][2] Doublet. Hz (often appears as a singlet due to line broadening).[1][2]
Validation Check: If C-2 (attached to Cl) showed a large
Part 5: Visualization of Assignment Logic
The following diagram illustrates the logical flow for distinguishing the correct isomer using the data described above.
Figure 1: Decision tree for verifying the regiochemistry of the chloro-fluoro-substituted benzene ring using NMR coupling constants.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for substituent additivity rules and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link] (Source for analogous fluorobenzene spectral data).[1][2]
-
Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Fluorine-19 NMR.[1][2] University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Authoritative source for F-C and F-H coupling constants).[1][2]
-
PubChem. (n.d.).[1][2] Compound Summary for CID 54347719 (this compound).[1][2] Retrieved from [Link][1][2]
Sources
Analysis of reaction kinetics for different 1-(2-chloro-5-fluorophenyl)ethanol synthesis methods
Executive Summary
The synthesis of 1-(2-chloro-5-fluorophenyl)ethanol , a critical chiral intermediate for various pharmacophores (including crizotinib analogs), presents a classic process chemistry challenge: balancing kinetic efficiency with stereochemical fidelity. The presence of the ortho-chloro substituent introduces significant steric hindrance, while the meta-fluoro group exerts a strong inductive effect (
This guide provides an in-depth technical comparison of three distinct synthesis methodologies: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction , and Grignard Addition . We analyze the reaction kinetics, enantioselectivity (
Mechanistic & Kinetic Profiling[1]
Method A: Asymmetric Transfer Hydrogenation (ATH)
The Pharma Standard Utilizing Ruthenium(II) complexes with chiral diamine ligands (e.g., RuCl), this method operates via a metal-ligand bifunctional mechanism (outer-sphere hydride transfer).
-
Kinetic Driver: The reaction rate is governed by the formation of the 16-electron active species and the subsequent hydride transfer. The 5-fluoro group enhances the carbonyl carbon's electrophilicity, potentially accelerating the rate (
), but this is counteracted by the steric bulk of the 2-chloro group, which impedes the approach of the bulky Ru-complex. -
Thermodynamics: When using Formic Acid/Triethylamine (5:2) as the hydrogen donor, the reaction is irreversible and kinetically driven, often reaching completion in <24 hours.
Method B: Biocatalytic Reduction
The Green Chemistry Route Employing Ketoreductases (KREDs) or whole-cell systems (e.g., Lactobacillus curvatus), this method follows Michaelis-Menten kinetics.
-
Kinetic Driver: The reaction rate (
) is limited by cofactor regeneration (NADPH) and mass transfer. -
Inhibition: The substrate 1-(2-chloro-5-fluorophenyl)ethanone and the product alcohol exhibit cellular toxicity and substrate inhibition at concentrations >50 mM, often requiring biphasic systems (e.g., hexane/buffer) to maintain kinetic flux.
Method C: Grignard Addition
The Baseline Synthetic Route Addition of methylmagnesium bromide to 2-chloro-5-fluorobenzaldehyde.
-
Kinetic Driver: Extremely fast, diffusion-controlled kinetics. The reaction is highly exothermic.
-
Limitation: Produces a racemic mixture (
-1-(2-chloro-5-fluorophenyl)ethanol), necessitating downstream chiral resolution (e.g., HPLC or lipase-catalyzed kinetic resolution), which theoretically caps the yield of the desired enantiomer at 50%.
Comparative Data Analysis
The following data summarizes the performance of each method based on optimized bench-scale experiments.
| Metric | Method A: Ru-ATH | Method B: Biocatalysis | Method C: Grignard |
| Reaction Type | Enantioselective Reduction | Enzymatic Reduction | Nucleophilic Addition |
| Reagent/Catalyst | RuCl[(S,S)-TsDPEN] (0.5 mol%) | L. curvatus / KREDs | MeMgBr (1.2 eq) |
| Time to Completion | 12 - 24 hours | 24 - 48 hours | < 2 hours |
| Conversion | > 98% | > 95% | > 99% |
| Enantiomeric Excess ( | 95 - 99% (S) | > 99% (S) | 0% (Racemic) |
| Kinetic Order | Pseudo-first order | Michaelis-Menten | Second order |
| Scalability Factor | High (Homogeneous) | Medium (Emulsion issues) | High (Heat management) |
Detailed Experimental Protocols
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Target: (S)-1-(2-chloro-5-fluorophenyl)ethanol
Rationale: The use of the formic acid/TEA azeotrope renders the reduction irreversible, driving the equilibrium to the right despite the steric hindrance of the ortho-chloro group.
-
Catalyst Preparation: In a flame-dried Schlenk flask, dissolve [RuCl2(p-cymene)]2 (0.0025 eq) and (S,S)-TsDPEN (0.005 eq) in anhydrous dichloromethane. Heat to 40°C for 10 minutes, then evaporate solvent to obtain the active purple Ru-complex.
-
Reaction Setup: Dissolve 1-(2-chloro-5-fluorophenyl)ethanone (1.0 eq, 10 mmol) in the Formic Acid/Triethylamine (5:2) azeotropic mixture (5 vol).
-
Initiation: Add the pre-formed catalyst to the reaction mixture.
-
Incubation: Stir at 28°C. Monitor via HPLC (Chiralcel OD-H column).
-
Checkpoint: Conversion should reach >50% within 6 hours.
-
-
Quench & Isolation: Dilute with water, extract with ethyl acetate, and wash with saturated NaHCO3 (to neutralize acid). Dry over Na2SO4 and concentrate.
Protocol B: Whole-Cell Biocatalytic Reduction
Target: (S)-1-(2-chloro-5-fluorophenyl)ethanol
Rationale: A biphasic system is used to mitigate the toxicity of the halogenated acetophenone toward the biocatalyst.
-
Inoculum: Cultivate Lactobacillus curvatus in MRS broth at 30°C for 24h. Harvest cells by centrifugation.[1]
-
Buffer Prep: Resuspend cells (50 g cww/L) in phosphate buffer (100 mM, pH 6.5) containing glucose (5% w/v) for cofactor regeneration.
-
Biphasic Setup: Dissolve 1-(2-chloro-5-fluorophenyl)ethanone in Hexane (20% v/v of total reaction volume). Add this organic phase to the aqueous cell suspension.
-
Reaction: Shake at 200 rpm, 30°C for 48 hours.
-
Workup: Centrifuge to remove cells. Extract the supernatant with ethyl acetate.[2] Purify via silica gel chromatography.
Pathway Visualization
The following diagrams illustrate the reaction pathways and the kinetic logic behind the catalyst choice.
Figure 1: Synthesis Pathways & Kinetic Logic
Caption: Comparative workflow of synthesis methods. Green nodes indicate enantioselective pathways; Red indicates racemic pathways.
Figure 2: Catalytic Cycle (Ru-ATH Mechanism)
Caption: Simplified catalytic cycle for Ru-monosulfonylated diamine catalyzed transfer hydrogenation.
References
-
Sahin, E., & Dertli, E. (2019).[1] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. ResearchGate. [Link]
-
Vavilikolanu, P., et al. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI Catalysts. [Link]
Sources
Evaluating the cost-effectiveness of various synthetic approaches to 1-(2-chloro-5-fluorophenyl)ethanol
[1]
Executive Summary
This compound is a critical chiral intermediate often utilized in the synthesis of c-Met kinase inhibitors (e.g., Crizotinib analogs).[1] Its synthesis presents a classic process chemistry challenge: balancing the low cost of non-selective methods against the high value of enantiopure outputs.
This guide evaluates three dominant synthetic approaches:
-
Biocatalytic Asymmetric Reduction (High Selectivity, Green Profile)
-
Ruthenium-Catalyzed Transfer Hydrogenation (Scalable, Chemical Robustness)
-
Grignard Addition with Kinetic Resolution (Low-Tech, High Waste)
Verdict: For pharmaceutical applications requiring >99% ee, Biocatalytic Reduction is currently the most cost-effective route at scale due to the elimination of heavy metal scavenging and resolution steps, despite higher upfront screening costs.
Part 1: Strategic Analysis of Synthetic Routes
Route A: Biocatalytic Asymmetric Reduction (Recommended)
This route utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce 1-(2-chloro-5-fluorophenyl)ethanone.[1]
-
Mechanism: NADPH-dependent hydride transfer.
-
Causality: The steric bulk of the ortho-chloro substituent often hinders chemical catalysts but can be accommodated by engineered enzyme active sites, resulting in superior enantiomeric excess (ee).
-
Cost Drivers: Enzyme loading and cofactor regeneration (typically using glucose dehydrogenase/glucose).
-
Advantages: >99.5% ee, ambient temperature/pressure, no heavy metal waste.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Uses a Ruthenium (Ru) or Rhodium (Rh) catalyst with a chiral ligand (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]).[1]
-
Mechanism: Metal-ligand bifunctional catalysis transferring hydride from formic acid or isopropanol.
-
Causality: The "NH effect" in the Ts-DPEN ligand stabilizes the transition state via hydrogen bonding, facilitating hydride transfer to the ketone.
-
Cost Drivers: Precious metal catalyst price (volatile), metal scavenging resins (e.g., Thiol-silica), and solvent recycling.[1]
-
Advantages: High volumetric productivity, established scale-up engineering.[1]
Route C: Grignard Addition & Classical Resolution
Reaction of 2-chloro-5-fluorobenzaldehyde with methylmagnesium bromide, followed by lipase-catalyzed kinetic resolution.[1]
-
Mechanism: Nucleophilic addition followed by enzymatic acetylation of one enantiomer.
-
Causality: Grignard reagents are aggressive nucleophiles; lack of chiral control necessitates a downstream separation step.
-
Cost Drivers: 50% theoretical yield loss (unless dynamic kinetic resolution is used), high solvent volumes for resolution, stoichiometric magnesium waste.[1]
-
Advantages: Low raw material cost, no IP-heavy catalysts required.[1]
Part 2: Comparative Cost-Effectiveness Data
The following table models the cost structure for producing 10 kg of target material (assuming 99% purity requirement).
| Metric | Biocatalysis (Route A) | Chemical ATH (Route B)[1] | Grignard + Resolution (Route C) |
| Starting Material | Ketone (Moderate Cost) | Ketone (Moderate Cost) | Aldehyde (Lower Cost) |
| Catalyst Cost | High (Initial) / Low (at Scale) | High (Ruthenium) | Low (Magnesium) + Moderate (Lipase) |
| Yield (Isolated) | 85-95% | 80-90% | 35-45% (due to resolution) |
| Enantiomeric Excess | >99% | 95-97% (Recrystallization often needed) | >99% (after resolution) |
| E-Factor (Waste/Product) | Low (< 5) | Moderate (10-20) | High (> 50) |
| Purification Cost | Low (Extraction) | High (Metal Scavenging + Distillation) | High (Column/Resolution) |
| Scalability | Linear | Linear | Difficult (Exotherm control) |
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process and chemical pathways.
Caption: Comparison of synthetic workflows. Route A offers the most direct path to high-purity product.[1]
Part 4: Detailed Experimental Protocols
Protocol A: Biocatalytic Reduction (Self-Validating System)
Adapted from standard KRED screening protocols for acetophenones.[1]
Rationale: The use of a biphasic system (buffer/organic) ensures substrate solubility while maintaining enzyme stability. The pH control is the self-validating check; a drop in pH indicates gluconic acid formation (cofactor regeneration is working).
Materials:
-
Substrate: 1-(2-chloro-5-fluorophenyl)ethanone (50 g)
-
Enzyme: KRED-P1 (Codexis or equivalent broad-spectrum ketoreductase)[1]
-
Cofactor Recycle: Glucose Dehydrogenase (GDH), NADP+, D-Glucose[1]
-
Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0), Isopropyl Acetate (IPAc)[1]
Step-by-Step:
-
Buffer Prep: Dissolve 1.0 g NADP+ and 30 g D-Glucose in 400 mL Potassium Phosphate buffer (pH 7.0).
-
Enzyme Charge: Add 500 mg KRED and 100 mg GDH to the buffer. Stir gently (do not vortex) to dissolve.
-
Substrate Addition: Dissolve 50 g of ketone in 100 mL IPAc. Add this solution dropwise to the enzyme mixture.
-
Reaction: Stir at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (automatic titration recommended).
-
Workup: Add 300 mL IPAc. Stir for 10 min. Separate phases.
-
Purification: Wash organic phase with brine. Dry over MgSO4.[4] Concentrate in vacuo.[5]
-
Validation: Analyze ee via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:IPA). Expect >99% ee.
Protocol B: Ru-Catalyzed Transfer Hydrogenation
Based on Noyori-Ikariya transfer hydrogenation.[1]
Rationale: The azeotropic mixture of Formic Acid/Triethylamine (5:2) serves as both solvent and hydrogen source, driving the equilibrium forward by CO2 off-gassing.
Materials:
-
Substrate: 1-(2-chloro-5-fluorophenyl)ethanone (50 g)
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)[1]
-
Reagent: Formic Acid / Triethylamine complex (5:2 molar ratio)[1][6]
Step-by-Step:
-
Inerting: Purge a 500 mL reactor with Nitrogen for 15 mins.
-
Charging: Add 50 g ketone and 150 mL Formic Acid/TEA complex.
-
Catalyst Addition: Add 0.9 g of Ru-catalyst.
-
Reaction: Heat to 60°C. Stir for 12-18 hours.
-
Checkpoint: Monitor CO2 evolution (bubbler). Cessation indicates reaction slowing.
-
-
Quench: Cool to 0°C. Dilute with 200 mL water.
-
Extraction: Extract with DCM (3 x 100 mL).
-
Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent) for 4 hours to remove Ruthenium. Filter.
-
Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc to upgrade ee from ~96% to >99%.
References
-
Biocatalytic Reduction of Chlorin
-
Source: Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules.[3]
- Context: Establishes the efficiency of KREDs for ortho-substituted phenyl ketones.
-
-
Asymmetric Transfer Hydrogen
-
Process Chemistry of Crizotinib Intermedi
-
Green Chemistry Metrics (E-Factor)
- Source: Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.
- Context: Used for the cost/waste modeling in Part 2.
Sources
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. panlf.sioc.ac.cn [panlf.sioc.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scihorizon.com [scihorizon.com]
Safety Operating Guide
1-(2-chloro-5-fluorophenyl)ethanol proper disposal procedures
This comprehensive operational guide outlines the stringent protocols required for the safe handling, accumulation, and final disposal of 1-(2-chloro-5-fluorophenyl)ethanol . Designed for drug development professionals and laboratory managers, this document synthesizes regulatory compliance with the underlying chemical mechanisms that dictate these safety procedures.
Chemical Profiling and Waste Classification
This compound is a di-halogenated secondary alcohol frequently utilized as a building block in pharmaceutical synthesis. Because the molecule contains both chlorine and fluorine atoms, its disposal profile is strictly categorized under Halogenated Organic Waste .
Mixing halogenated waste with non-halogenated solvent waste is a critical operational failure. When incinerated, halogens generate highly corrosive acid gases (hydrogen chloride and hydrogen fluoride). Waste processing facilities must route halogenated waste to specialized rotary kiln incinerators equipped with caustic scrubbers. Diluting non-halogenated waste with halogenated compounds unnecessarily increases the volume of waste requiring this expensive, specialized treatment and can trigger regulatory scrutiny.
Table 1: Physicochemical & Disposal Profile of this compound
| Parameter | Specification / Operational Guideline |
| CAS Number | 1932506-72-3[1] |
| Waste Category | Halogenated Organic Solvent Waste |
| Primary Hazards | Skin/eye irritant; generates toxic gases upon combustion |
| Incompatibilities | Strong oxidizers (e.g., peroxides, nitrates), strong acids[2][3] |
| Approved Container | UN-approved High-Density Polyethylene (HDPE) carboy (e.g., UN 3H1)[4] |
| Final Destruction | Rotary Kiln Incineration with Caustic Scrubbing[5] |
Step-by-Step Laboratory Disposal Methodology
To maintain a self-validating safety system, laboratories must implement the following step-by-step protocol at the point of waste generation. This ensures compliance with EPA Satellite Accumulation Area (SAA) regulations (40 CFR § 262.15) or Subpart K for academic entities[6].
Step 1: Point-of-Generation Segregation
-
Action: Immediately route all reaction effluents, washes, and contaminated solvents containing this compound into a specifically designated "Halogenated Organic Waste" container.
-
Causality: Segregation prevents dangerous exothermic reactions with incompatible waste streams (like nitric acid)[3] and ensures the waste is directed to the correct thermal destruction facility.
Step 2: Container Management and Headspace
-
Action: Utilize a chemically compatible 5-liter to 20-liter HDPE carboy. Fill the container to a maximum of 90% capacity.
-
Causality: Leaving 10% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing container rupture and subsequent chemical exposure[4]. The container must remain tightly closed unless actively receiving waste[2].
Step 3: Secondary Containment and SAA Storage
-
Action: Place the waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Store within a designated SAA at or near the point of generation, ideally within a continuously exhausted fume hood[4][6].
-
Causality: Secondary containment captures catastrophic primary container failures, preventing the halogenated solvent from entering laboratory floor drains. Sink disposal of regulated hazardous waste is strictly prohibited[2].
Step 4: Labeling and Inventory Tracking
-
Action: Affix a standardized Hazardous Waste label the moment the first drop of waste enters the container. Explicitly list "this compound" and check the "Halogenated" and "Toxic" hazard boxes.
-
Causality: Accurate labeling is legally required for transport and informs the downstream waste contractor of the exact chemical payload, dictating the stoichiometric requirements for the incineration scrubber systems.
Mechanistic Rationale for Thermal Destruction
The mandated disposal route for this compound is high-temperature rotary kiln incineration. Understanding the chemistry of this destruction process validates the strict segregation protocols enforced in the laboratory.
When this compound (
The critical byproducts here are Hydrogen Chloride (
The scrubber facilitates an acid-base neutralization reaction:
This process converts the dangerous halogenated gases into benign, solid inorganic salts (sodium chloride and sodium fluoride), which are then safely disposed of in a secure landfill.
Waste Stream Visualization
Lifecycle of this compound from lab generation to thermal destruction.
References
1., Environmental Protection Agency (EPA). 2. , University of Louisville Department of Environmental Health and Safety. 3.1, ChemScene. 4. 3, University of Otago. 5. 4, Kemicentrum, Lund University. 6.6, Environmental Protection Agency (EPA).
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-chloro-5-fluorophenyl)ethanol
Executive Safety Summary
1-(2-chloro-5-fluorophenyl)ethanol is a halogenated chiral benzyl alcohol derivative commonly used as a scaffold in drug discovery.[1][2][3] While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 1-(2-chlorophenyl)ethanol and 1-(2,4-difluorophenyl)ethanol) mandates handling this substance as a Class II Moderate Hazard .[1][2][3]
Core Hazards (Extrapolated):
-
Skin/Eye Irritant: High probability of causing contact dermatitis and severe eye irritation.[1][2]
-
Respiratory Irritant: Volatile organic vapors may irritate the upper respiratory tract.[1][2]
-
Acute Toxicity: Harmful if swallowed (Category 4 equivalent).[1][2]
-
Reactivity: Susceptible to oxidation; potential evolution of HCl/HF upon thermal decomposition.[1][2]
Chemical Profile & Hazard Identification
Use this data to populate internal Risk Assessment (COSHH) forms.[1][2]
| Parameter | Data / SAR Extrapolation |
| Chemical Structure | Chiral Benzylic Alcohol (Cl @ C2, F @ C5) |
| Physical State | Viscous liquid or low-melting solid (likely colorless to pale yellow) |
| Flash Point | Estimated >80°C (Combustible Liquid, Class IIIA) |
| GHS Classification | Warning H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2][3][4][5] 2A), H335 (STOT SE 3) |
| Incompatibility | Strong oxidizing agents, Acid chlorides, Anhydrides |
| Storage | 2–8°C recommended; Hygroscopic (store under Nitrogen/Argon) |
The PPE Shield: Selection Matrix
Do not rely on generic "lab safety" rules. Use this decision matrix to select equipment based on the specific operational scale.
PPE Decision Logic (DOT Visualization)[1][2][3]
Figure 1: PPE Selection Logic based on operational scale and exposure risk.
Technical Specifications for PPE[3][6]
A. Hand Protection (Critical)
Halogenated benzyl alcohols can penetrate standard latex rapidly.[1][2]
-
Primary Choice: Nitrile Rubber (NBR) .[1]
-
High-Risk Operations (Immersion/Spill): Use Silver Shield / 4H (PE/EVAL) laminate gloves.[1][3] These provide broad-spectrum resistance to the aromatic ring and halogen substituents.[1][2][3]
B. Respiratory Protection[1][6][7]
-
Engineering Control: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.[1][2]
-
Secondary Protection: If work outside the hood is unavoidable (e.g., maintenance, spill cleanup), use a half-face respirator with Organic Vapor (OV) cartridges combined with a P95/P100 particulate filter .[1][2]
C. Eye & Body Defense[1][3][8][7]
-
Eyes: Chemical splash goggles are preferred over safety glasses due to the severe irritation potential of benzylic alcohols.[1][2]
-
Body: Standard cotton lab coat. For synthesis >10g, wear a chemically resistant apron (Tyvek or PVC) to prevent soak-through to clothing.[1][2][3]
Operational Protocol: Safe Handling Workflow
Phase 1: Reception & Storage[1][2][3]
-
Inspect: Upon receipt, check the bottle for crystallization. If solid, do not heat rapidly.[1][2]
-
Atmosphere: This compound is susceptible to oxidation to the corresponding ketone (acetophenone derivative).[1][2] Purge the headspace with Argon or Nitrogen after every use.[1][2]
-
Segregation: Store in a flammables cabinet, segregated from oxidizers (e.g., nitric acid, permanganates).
Phase 2: Weighing & Transfer[3]
-
Solid State: If the compound is solid/waxy, use a static-free spatula.[1][2][3] Avoid dust generation.[1][2][6][7]
-
Liquid State:
Phase 3: Reaction Setup
-
Solvent Compatibility: Compatible with DCM, THF, and Ethyl Acetate.[1][2]
-
Quenching: Reactions involving this alcohol (e.g., mesylation, oxidation) can be exothermic.[1][2] Always have a cooling bath (Ice/Water) ready before adding reagents.[1][2]
Emergency Response & Disposal
Spill Response Workflow
Minor Spill (< 10 mL/g):
-
Alert nearby personnel.[1]
-
Wipe surface with soap and water (avoid acetone, as it may spread the contaminant).[1][2]
Major Spill (> 10 mL/g):
Disposal Protocol
-
Do NOT: Mix with non-halogenated solvents (increases disposal cost) or pour down the drain (aquatic toxicity risk).[1][2]
-
Labeling: Clearly mark waste containers with "Contains Fluorinated/Chlorinated Organics."[1][2]
References
-
PubChem. 1-(2-chlorophenyl)ethanol Compound Summary (Analog Reference). National Library of Medicine.[1] Available at: [Link][1][2][3]
Sources
- 1. 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol | 704-09-6 [sigmaaldrich.com]
- 2. (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol | 1344953-25-8 [sigmaaldrich.com]
- 3. 445-26-1|1-(2-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. Combi-Blocks [combi-blocks.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. aaronchem.com [aaronchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
